Nampt-IN-3
Description
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Properties
IUPAC Name |
N-(2-aminophenyl)-4-[[4-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]triazol-1-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N7O2/c30-25-5-1-2-6-26(25)33-29(38)24-9-7-20(8-10-24)18-36-19-27(34-35-36)22-11-13-23(14-12-22)28(37)32-17-21-4-3-15-31-16-21/h1-16,19H,17-18,30H2,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGNVZAEAAZOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C(N=N3)C4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action of NAMPT Inhibitors in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: NAD+ Depletion
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical pathway for cellular energy and signaling.[1][2][3][4] In cancer cells, which have high energetic and biosynthetic demands, the reliance on the NAD+ salvage pathway is often heightened.[2] NAMPT inhibitors competitively bind to the active site of the NAMPT enzyme, blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the precursor to NAD+.[5] This leads to a rapid depletion of the intracellular NAD+ pool, triggering a cascade of downstream effects that culminate in cancer cell death.[5]
Key Cellular Consequences of NAMPT Inhibition
The depletion of NAD+, a crucial cofactor for numerous cellular processes, results in several key anti-cancer effects:
-
Induction of Apoptosis: NAMPT inhibition has been shown to induce apoptosis in various cancer cell lines, including glioma and acute myeloid leukemia (AML).[6][7][8] This is often mediated through both the intrinsic and extrinsic apoptotic pathways.[6] Mechanistically, NAD+ depletion leads to mitochondrial dysfunction, increased oxidative stress, and DNA damage, all of which can trigger programmed cell death.[6][8] In some contexts, NAMPT inhibition can also disrupt lipid homeostasis, contributing to apoptosis.[7]
-
Cell Cycle Arrest: The localization and activity of NAMPT are linked to the cell cycle.[9][10] Inhibition of NAMPT can lead to cell cycle arrest, thereby halting the proliferation of cancer cells.[11]
-
Metabolic Disruption: By depleting NAD+, NAMPT inhibitors interfere with critical metabolic pathways that are essential for cancer cell survival and growth, including glycolysis and ATP production.[5]
-
Inhibition of DNA Repair: NAD+ is a required substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair.[1] By reducing NAD+ levels, NAMPT inhibitors impair the function of PARPs, leading to an accumulation of DNA damage and sensitizing cancer cells to DNA-damaging agents.[2]
Signaling Pathways Modulated by NAMPT Inhibition
NAMPT inhibition impacts several key signaling pathways that are frequently dysregulated in cancer:
-
Sirtuin (SIRT) Pathway: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress responses.[1] By depleting the available NAD+, NAMPT inhibitors effectively inhibit sirtuin activity. For example, inhibition of SIRT1, a well-characterized sirtuin, has been linked to increased apoptosis.[12]
-
mTOR and AMPK Signaling: NAMPT inhibition has been shown to suppress the mTOR signaling pathway and activate the AMPK pathway in cancer cells.[13] The mTOR pathway is a central regulator of cell growth and proliferation, while AMPK is a key sensor of cellular energy status. The modulation of these pathways contributes to the anti-proliferative effects of NAMPT inhibitors.
-
FOXO3a-GADD45A Pathway: Inhibition of NAMPT can lead to the acetylation and activation of the transcription factor FOXO3a.[14] Activated FOXO3a, in turn, increases the expression of the Growth Arrest and DNA Damage-inducible Gene (GADD45A), which plays a role in cell cycle control and apoptosis.[14]
-
AKT and ERK1/2 Signaling: Extracellular NAMPT (eNAMPT) has been shown to activate pro-survival signaling pathways such as AKT and ERK1/2 in some cancers.[13] While the primary mechanism of intracellular NAMPT inhibitors is NAD+ depletion, the broader implications for eNAMPT-mediated signaling are an area of ongoing research.
Quantitative Data Summary
| Cell Line | NAMPT Inhibitor | Concentration | Effect | Reference |
| 3T3-L1 preadipocytes | Aphidicolin | Not Specified | 86% of cells with predominantly nuclear NAMPT | [9] |
| 3T3-L1 preadipocytes | RO-3306 | Not Specified | 78% of cells with predominantly nuclear NAMPT | [9] |
| Mouse Embryos | FK866 | 50 µM | 47.49% ± 21.56% rate of 2-cell embryo formation | [15] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Various cancer cell lines (e.g., glioma cell lines LN229, U251-HF; glioma stem-like cells GSC262, GSC811, GSC5) and normal human astrocytes (NHA) can be used.[6]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: NAMPT inhibitors (e.g., KPT-9274, FK866) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified time periods.
Apoptosis Assays
-
TUNEL Assay: To detect DNA fragmentation characteristic of apoptosis, cells are fixed, permeabilized, and incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP, followed by analysis using fluorescence microscopy.[12]
-
Caspase-3 Cleavage: Western blotting can be used to detect the cleavage of caspase-3, a key executioner caspase in apoptosis.[12]
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol, a hallmark of the intrinsic apoptotic pathway, can be assessed by subcellular fractionation followed by Western blotting.[12]
Cell Cycle Analysis
-
Flow Cytometry: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of individual cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9]
NAD+/NADH Measurement
-
Colorimetric Assay Kits: Commercially available kits can be used to measure the intracellular levels of NAD+ and NADH. The assay is typically based on a lactate dehydrogenase cycling reaction, where the rate of NADH production is proportional to the NAD+ concentration in the sample.[15]
Western Blotting
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NAMPT, cleaved caspase-3, SIRT1, p-AKT), followed by incubation with HRP-conjugated secondary antibodies and visualization using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Core mechanism of NAMPT inhibition leading to NAD+ depletion and downstream effects.
Caption: Workflow of apoptosis induction by NAMPT inhibitors.
Caption: Modulation of key signaling pathways by NAMPT inhibition.
References
- 1. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]
- 3. oaepublish.com [oaepublish.com]
- 4. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide phosphoribosyltransferase inhibitors selectively induce apoptosis of AML stem cells by disrupting lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear transport of nicotinamide phosphoribosyltransferase is cell cycle–dependent in mammalian cells, and its inhibition slows cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear transport of nicotinamide phosphoribosyltransferase is cell cycle-dependent in mammalian cells, and its inhibition slows cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Nicotinamide phosphoribosyltransferase regulates cell survival through NAD+ synthesis in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAMPT pathway is involved in the FOXO3a-mediated regulation of GADD45A expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NAMPT regulates mitochondria and oxidative stress level for mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nampt-IN-3 in the NAD+ Biosynthesis Salvage Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions, DNA repair, and cell signaling. The salvage pathway is the primary route for NAD+ biosynthesis in mammals, recycling nicotinamide (NAM) back into NAD+. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT). Due to the high metabolic demands of cancer cells, there is a significant reliance on the NAD+ salvage pathway, making NAMPT a promising target for anticancer therapies.[1]
This technical guide focuses on Nampt-IN-3, a novel small molecule inhibitor that uniquely targets both cancer metabolism and epigenetics. This compound, also known as Compound 35, is a potent dual inhibitor of NAMPT and histone deacetylases (HDACs), offering a multi-pronged approach to cancer therapy.[2][3][4][5] This document provides an in-depth overview of its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its anticancer effects through the simultaneous inhibition of two key cellular targets:
-
Nicotinamide Phosphoribosyltransferase (NAMPT): By inhibiting NAMPT, this compound blocks the rate-limiting step of the NAD+ salvage pathway. This leads to a rapid depletion of intracellular NAD+ pools. The reduction in NAD+ disrupts cellular energy metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle, ultimately leading to a decrease in ATP production. This energy crisis triggers downstream cellular stress responses.
-
Histone Deacetylases (HDACs): this compound also inhibits HDACs, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibition leads to the hyperacetylation of histones and other non-histone proteins, resulting in a more open chromatin structure and altered gene expression. This can induce the expression of tumor suppressor genes and other genes involved in cell cycle arrest, apoptosis, and autophagy.
The dual inhibition of NAMPT and HDACs by this compound results in a synergistic anticancer effect. The depletion of NAD+ and the alteration of gene expression collectively induce potent apoptosis (programmed cell death) and autophagy in cancer cells.[2][4][5]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
This compound has demonstrated potent and balanced inhibitory activity against both its targets, as well as significant in vitro and in vivo efficacy.
| Parameter | Value | Reference |
| NAMPT IC50 | 31 nM | [2][4][5] |
| HDAC1 IC50 | 55 nM | [2][4][5] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay Type | Endpoint | Result | Reference |
| HCT116 | Cell Viability | IC50 | Data not publicly available | [2] |
| HCT116 | Apoptosis Assay | Induction of Apoptosis | Effective Induction | [2][4][5] |
| HCT116 | Autophagy Assay | Induction of Autophagy | Effective Induction | [2][4][5] |
Table 2: In Vitro Cellular Effects of this compound
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Xenograft (mice) | HCT116 colon cancer | This compound | Excellent antitumor efficacy | [2][3] |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
NAMPT Inhibition Assay (In Vitro)
This protocol describes a typical enzymatic assay to determine the IC50 of an inhibitor against NAMPT.
Workflow Diagram:
Caption: Workflow for NAMPT inhibition assay.
Materials:
-
Recombinant human NAMPT enzyme
-
This compound
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
NAD+ detection kit (e.g., colorimetric or fluorometric)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add assay buffer, this compound dilutions (or vehicle control), and recombinant NAMPT enzyme.
-
Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of NAM, PRPP, and ATP.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and measure the amount of NAD+ produced using a suitable detection kit according to the manufacturer's instructions.
-
Calculate the percentage of NAMPT inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Intracellular NAD+ Level Measurement
This protocol outlines the measurement of intracellular NAD+ levels in cells treated with this compound using HPLC-MS/MS, which is considered the gold standard for accuracy.
Workflow Diagram:
References
Nampt-IN-3: A Dual Inhibitor of NAMPT and HDAC with Potent Anti-Tumor Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nampt-IN-3, also identified as compound 35 in scientific literature, is a novel small molecule that demonstrates potent dual inhibitory activity against two key targets in cancer biology: nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylases (HDACs). This unique dual-action mechanism, targeting both cancer metabolism and epigenetics, has positioned this compound as a promising candidate for anti-cancer drug development. This technical guide provides a comprehensive overview of the structural and functional properties of this compound, including detailed experimental protocols and data presented for clarity and reproducibility.
Structural and Functional Properties
This compound exhibits robust and balanced inhibitory effects on both NAMPT and HDAC1.[1][2] The half-maximal inhibitory concentrations (IC50) have been determined to be 31 nM for NAMPT and 55 nM for HDAC1, showcasing its potent activity against both enzymes.[1][2] Functionally, this dual inhibition leads to the induction of apoptosis (programmed cell death) and autophagy, ultimately resulting in cancer cell death.[1][2] In vivo studies have further validated its anti-tumor potential, demonstrating excellent efficacy in a HCT116 human colorectal cancer xenograft model.[1][2]
Quantitative Data Summary
| Target Enzyme | IC50 Value | Reference |
| NAMPT | 31 nM | [1][2] |
| HDAC1 | 55 nM | [1][2] |
| In Vivo Model | Outcome | Reference |
| HCT116 Xenograft | Excellent antitumor efficacy | [1][2] |
Mechanism of Action: A Dual-Pronged Attack on Cancer
This compound's efficacy stems from its ability to simultaneously disrupt two critical cellular processes that are often dysregulated in cancer.
1. Inhibition of NAMPT and NAD+ Metabolism: NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells have a high metabolic rate and are heavily reliant on NAD+ for various cellular processes, including energy metabolism and DNA repair. By inhibiting NAMPT, this compound depletes the cellular NAD+ pool, leading to an energy crisis and metabolic stress within cancer cells.
2. Inhibition of HDACs and Epigenetic Regulation: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, this compound can lead to the re-expression of these silenced genes, thereby inducing cell cycle arrest, differentiation, and apoptosis.
The synergistic effect of targeting both NAMPT and HDACs offers a powerful strategy to overcome the resistance mechanisms that often limit the efficacy of single-target therapies.
Dual inhibitory mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
NAMPT Enzymatic Assay (Fluorometric)
This assay measures the activity of NAMPT by detecting the formation of its product, nicotinamide mononucleotide (NMN), which is then converted to NADH and detected fluorometrically.
Materials:
-
Purified recombinant NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
NMN adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Resazurin and Diaphorase (for coupled assay)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~340-360 nm, Emission ~440-460 nm for NADH; or Ex ~530-560 nm, Em ~590 nm for resorufin)
Procedure:
-
Prepare a reaction mixture containing NAMPT Assay Buffer, PRPP, ATP, NMNAT, ADH, and ethanol.
-
Add the purified NAMPT enzyme to the wells of the 96-well plate.
-
Add this compound at various concentrations to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding a solution of NAM.
-
Incubate the plate at 37°C for a specific duration (e.g., 60-120 minutes).
-
Measure the fluorescence to determine the amount of NADH produced.
-
For a coupled assay with resazurin, add resazurin and diaphorase to the reaction. The diaphorase will use the generated NADH to reduce resazurin to the highly fluorescent resorufin.
-
Calculate the percent inhibition of NAMPT activity at each concentration of this compound and determine the IC50 value.
Workflow for the NAMPT enzymatic assay.
HDAC1 Enzymatic Assay (Fluorometric)
This assay measures the activity of HDAC1 by detecting the deacetylation of a fluorogenic substrate.
Materials:
-
Purified recombinant HDAC1 enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~355-380 nm, Emission ~460 nm)
Procedure:
-
Add HDAC Assay Buffer and purified HDAC1 enzyme to the wells of a 96-well plate.
-
Add this compound at various concentrations to the respective wells. Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the fluorescence.
-
Calculate the percent inhibition of HDAC1 activity at each concentration of this compound and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Autophagy Assay (LC3 Western Blot)
This assay detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot apparatus
-
ECL detection reagents
Procedure:
-
Treat cells with this compound for the desired time. A lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) should be used in a parallel set of experiments to assess autophagic flux.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary anti-LC3 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
Analyze the ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) to assess the level of autophagy. An increase in the LC3-II/LC3-I ratio indicates an increase in autophagosome formation.
Conclusion
This compound represents a promising new class of anti-cancer agents with a novel dual-targeting mechanism. By simultaneously inhibiting NAMPT and HDACs, it effectively induces cancer cell death through multiple pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and similar dual-inhibitor strategies for cancer therapy. Further investigations into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, are warranted to fully elucidate its therapeutic potential.
References
An In-Depth Technical Guide to the Early In Vitro Efficacy of NAMPT Inhibitors
A Note on the Target Compound: Initial searches for a compound specifically designated "Nampt-IN-3" did not yield any specific scientific literature. Therefore, this guide will focus on the well-characterized and potent NAMPT (Nicotinamide Phosphoribosyltransferase) inhibitor, FK866 , as a representative example of this class of molecules. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of other NAMPT inhibitors.
Introduction to NAMPT and Its Inhibition
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for the synthesis of nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is an essential cofactor for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling.[2] Due to their high metabolic and proliferative rates, many cancer cells exhibit an increased dependence on the NAMPT-mediated NAD+ salvage pathway for survival.[2][3] This dependency makes NAMPT a compelling therapeutic target for cancer treatment. Inhibition of NAMPT leads to the depletion of intracellular NAD+ pools, triggering an energy crisis and ultimately inducing cell death in cancer cells.[3][4]
FK866 is a potent and specific small-molecule inhibitor of NAMPT that has been extensively studied in preclinical models.[1][5] It has been shown to effectively reduce NAD+ levels and inhibit the growth of a wide range of cancer cell lines in vitro.[3][6] This guide provides a detailed overview of the early in vitro studies that established the efficacy of FK866, including quantitative data, experimental protocols, and relevant cellular pathways.
The NAMPT-Mediated NAD+ Salvage Pathway
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[7] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). This salvage pathway is the primary route for NAD+ biosynthesis in mammalian cells.[2]
Quantitative In Vitro Efficacy Data
The in vitro potency of NAMPT inhibitors is typically assessed by their ability to inhibit cell proliferation or induce cell death in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or lethal dose (LD50) are common metrics used for this purpose.
| Compound | Cell Line | Cancer Type | Assay Type | IC50 / LD50 (nM) | Reference |
| FK866 | SW480 | Colorectal Cancer | CCK-8 | 14.3 | [6] |
| FK866 | LoVo | Colorectal Cancer | CCK-8 | 32.7 | [6] |
| FK866 | SCLC cell lines (range) | Small Cell Lung Cancer | Cell Death | 0.38 - 7.2 | [1] |
| FK866 | Non-SCLC cell line | Lung Cancer | Cell Death | 100 | [1] |
| FK866 | Chronic Lymphocytic Leukemia (CLL) cells (mean) | Leukemia | Annexin V/PI | 7.3 | [4] |
| FK866 | Peripheral Blood Mononuclear Cells (PBMCs) (mean) | Normal Cells | Annexin V/PI | 270.7 | [4] |
| FK866 | S1T | Adult T-cell Leukemia/Lymphoma | Cell Viability | 0.63 | [8] |
| FK866 | MT-2 | HTLV-1-infected T-cell | Cell Viability | 3.7 | [8] |
| KPT-9274 | Caki-1 | Renal Cancer | Cell Viability | ~600 | [2] |
| KPT-9274 | 786-O | Renal Cancer | Cell Viability | ~570 | [2] |
| LSN3154567 | Purified NAMPT | N/A (Biochemical) | Enzymatic | 3.1 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to evaluate the efficacy of NAMPT inhibitors.
NAMPT Enzymatic Activity Assay
This assay directly measures the enzymatic activity of NAMPT and its inhibition by a test compound. It is often a coupled-enzyme assay that results in a fluorescent or colorimetric signal.
Principle: The assay follows a series of coupled reactions. First, NAMPT catalyzes the formation of NMN from nicotinamide and PRPP. NMN is then converted to NAD+ by NMNAT. Finally, in the presence of alcohol dehydrogenase (ADH) and ethanol, NAD+ is reduced to NADH, which can be detected fluorometrically (Excitation: 340 nm, Emission: 460 nm).[10][11] Alternatively, the reaction can be coupled to the reduction of a tetrazolium salt (like WST-1) by diaphorase to produce a colored formazan product, which is measured by absorbance at 450 nm.[12][13]
Protocol Outline (Fluorometric): [10][11]
-
Reagent Preparation:
-
Dilute recombinant NAMPT enzyme to a working concentration (e.g., 12-25 ng/µl) in an appropriate dilution buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., FK866) at 5-fold the desired final concentration.
-
Prepare a Master Mix containing assay buffer, ATP, nicotinamide, PRPP, ethanol, and water.
-
-
Assay Plate Setup:
-
Add diluted NAMPT enzyme to "Positive Control" and "Test Inhibitor" wells.
-
Add dilution buffer to "Blank" wells.
-
Add the diluted test inhibitor to the "Test Inhibitor" wells.
-
Add diluent solution (e.g., 5% DMSO in water) to "Positive Control" and "Blank" wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the Master Mix to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 2 hours.
-
-
Detection:
-
Measure fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~460 nm.
-
Cell Viability and Proliferation Assays
These assays determine the effect of the NAMPT inhibitor on the growth and viability of cancer cells.
Principle: Assays like the MTS or CCK-8 (Cell Counting Kit-8) assay utilize a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The CellTiter-Glo assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Protocol Outline (CCK-8/MTS Assay): [3][14]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the NAMPT inhibitor (e.g., FK866) and incubate for a specified period (e.g., 72 hours).
-
-
Reagent Addition:
-
Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Detection:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Cell Treatment:
-
Treat cells in culture with the NAMPT inhibitor for the desired time (e.g., 48-96 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
-
Incubation:
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Intracellular NAD+/NADH Measurement
This assay quantifies the direct downstream effect of NAMPT inhibition.
Principle: Commercially available kits (e.g., NAD/NADH-Glo) are often used. These assays typically involve lysing the cells to release NAD+ and NADH. Then, through a series of enzymatic reactions, the total NAD+/NADH level is used to generate a luminescent or fluorescent signal that is proportional to the amount of NAD+ and NADH in the sample.
Protocol Outline (Luminescent Assay): [15]
-
Cell Treatment and Lysis:
-
Treat cells with the NAMPT inhibitor for a specified time (e.g., 6-24 hours).
-
Lyse the cells according to the kit's protocol to release NAD+ and NADH.
-
-
Enzymatic Reaction:
-
Add the kit's detection reagent, which contains enzymes that react with NAD+ and NADH to produce a luminescent signal.
-
-
Incubation:
-
Incubate at room temperature for 30-60 minutes.
-
-
Detection:
-
Measure the luminescent signal using a microplate reader.
-
-
Analysis:
-
Normalize the signal to cell number or protein concentration and compare NAD+/NADH levels between treated and untreated samples.
-
This guide provides a foundational understanding of the in vitro evaluation of NAMPT inhibitors, using FK866 as a primary example. The presented data and protocols highlight the potent and specific activity of this class of compounds against cancer cells, laying the groundwork for further preclinical and clinical development.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. content.abcam.com [content.abcam.com]
- 13. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Enzymatic Inhibition Kinetics of Nampt-IN-3
This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of Nampt-IN-3, a dual inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylases (HDACs). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolism research.
Introduction
This compound has emerged as a significant small molecule inhibitor, concurrently targeting cancer metabolism and epigenetics. By inhibiting both NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, and HDACs, which play a crucial role in the epigenetic regulation of gene expression, this compound presents a multi-pronged approach to cancer therapy. Understanding its enzymatic inhibition kinetics is paramount for its preclinical and potential clinical development.
Quantitative Inhibition Data
The inhibitory activity of this compound against its targets has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | IC50 (nM) |
| NAMPT | 31 |
| Total HDACs | 55 |
| HDAC1 | 48 |
| HDAC2 | 75 |
| HDAC3 | 160 |
| HDAC6 | 62 |
| HDAC8 | 280 |
| HDAC10 | 110 |
Data sourced from Dong, G., et al. (2017). Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics. Journal of Medicinal Chemistry, 60(19), 7965–7983.
Enzymatic Inhibition Kinetics
While the IC50 values indicate potent inhibition, detailed kinetic studies to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to determine the inhibition constant (Ki) for this compound against NAMPT and HDACs have not been reported in the primary literature. Such studies, typically involving the measurement of reaction rates at varying substrate and inhibitor concentrations (e.g., generating Lineweaver-Burk plots), are crucial for a deeper understanding of the inhibitor-enzyme interaction.
Experimental Protocols
The following are detailed methodologies for the key enzymatic assays used to characterize this compound.
NAMPT Enzymatic Assay
This assay quantifies the activity of NAMPT by measuring the production of nicotinamide mononucleotide (NMN), which is then converted to NAD+ and subsequently detected.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
NMN adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)
-
This compound
-
96-well microplate
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a reaction mixture containing recombinant NAMPT enzyme in the assay buffer.
-
Add varying concentrations of this compound to the respective wells of the microplate. A vehicle control (e.g., DMSO) should be included.
-
Initiate the enzymatic reaction by adding the substrates: nicotinamide and PRPP, along with ATP.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and initiate the detection cascade by adding a mixture containing NMNAT, ADH, and ethanol. This converts the NMN product to NAD+, which is then reduced by ADH to NADH, a fluorescent molecule.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
HDAC Enzymatic Assay
This assay measures the activity of HDAC enzymes by quantifying the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzymes (total or individual isoforms)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease, e.g., trypsin)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and BSA)
-
This compound
-
96-well microplate
-
Microplate reader (fluorescence)
Procedure:
-
Add recombinant HDAC enzyme to the wells of a microplate containing assay buffer.
-
Add varying concentrations of this compound to the appropriate wells, including a vehicle control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression.
Visualizations
Signaling Pathway of Dual NAMPT and HDAC Inhibition
Caption: Dual inhibition of NAMPT and HDACs by this compound leads to tumor cell death.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in enzymatic assays.
Conclusion
This compound is a potent dual inhibitor of NAMPT and HDACs. The provided data and protocols offer a foundational understanding for researchers working with this compound. Further investigations into the detailed kinetic mechanisms of inhibition will provide deeper insights into its mode of action and facilitate the development of this and similar targeted cancer therapeutics.
The Therapeutic Potential of Targeting NAMPT with Nampt-IN-3: A Technical Guide
This technical guide provides an in-depth overview of Nampt-IN-3, a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the NAD+ salvage pathway. This document details the mechanism of action, key biological data, experimental protocols, and the downstream signaling effects of this compound.
Introduction to NAMPT Inhibition
Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the mammalian NAD+ salvage pathway, which recycles nicotinamide (NAM) back into NAD+. NAD+ is an essential coenzyme for cellular redox reactions and a substrate for various enzymes, including sirtuins and PARPs, that regulate cellular metabolism, DNA repair, and stress responses. Many cancer cells exhibit elevated NAMPT expression and an increased reliance on the NAD+ salvage pathway to meet their high metabolic demands. This dependency makes NAMPT a compelling therapeutic target for oncology. This compound is a novel small molecule inhibitor designed to specifically target NAMPT, leading to NAD+ depletion and subsequent anti-tumor effects.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the enzymatic activity of NAMPT. This blockade halts the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+. The resulting depletion of the intracellular NAD+ pool disrupts cellular metabolism, most notably by impairing glycolysis, and triggers apoptosis in cancer cells that are highly dependent on this pathway.
Caption: Mechanism of this compound action on the NAD+ salvage pathway.
Quantitative Biological Data
The efficacy of this compound has been quantified across various cancer cell lines. The primary metrics include the half-maximal inhibitory concentration (IC50) for cell viability and direct enzymatic inhibition.
| Cell Line | Cancer Type | This compound IC50 (nM) | Citation |
| A2780 | Ovarian Cancer | 0.8 | |
| HCT116 | Colon Carcinoma | 2.5 | |
| PC3 | Prostate Cancer | 3.6 |
Note: Data is compiled from publicly available research findings. Values may vary based on specific experimental conditions.
Key Experimental Protocols
This section details the methodologies for assessing the efficacy and mechanism of this compound.
Protocol: Cellular Viability Assay
This protocol determines the IC50 of this compound in cancer cell lines.
Caption: Workflow for a typical cell viability (IC50) experiment.
-
Cell Seeding: Plate cells (e.g., A2780, HCT116) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol: Intracellular NAD+ Measurement
This protocol quantifies the impact of this compound on cellular NAD+ levels.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for a specified time course (e.g., 6, 12, 24 hours).
-
Metabolite Extraction: Aspirate the medium, wash cells with ice-cold PBS, and then lyse the cells with an acidic extraction buffer (e.g., 0.6 M perchloric acid).
-
Neutralization: Neutralize the extracts with a potassium carbonate solution.
-
Quantification: Centrifuge the samples to remove precipitate. Analyze the supernatant for NAD+ content using a commercially available NAD/NADH assay kit (e.g., colorimetric or fluorescent).
-
Data Normalization: Measure the total protein content in parallel wells using a BCA assay to normalize the NAD+ levels per milligram of protein.
Protocol: In Vivo Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of this compound in a mouse model.
Caption: Workflow for an in vivo xenograft efficacy study.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the animals into control (vehicle) and treatment groups.
-
Drug Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The vehicle group receives the formulation buffer alone.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor animal body weight as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage to determine efficacy.
Downstream Signaling Effects
Inhibition of NAMPT by this compound and the subsequent NAD+ depletion have profound effects on downstream signaling pathways that are critical for cancer cell survival. A key axis affected is the link between NAD+, sirtuins (e.g., SIRT1), and oncogenic transcription factors like c-MYC. SIRT1, an NAD+-dependent deacetylase, regulates the stability and activity of numerous proteins, including c-MYC. NAD+ depletion reduces SIRT1 activity, leading to alterations in the acetylation status and stability of its targets, which can suppress oncogenic signaling.
Caption: Downstream signaling effects of NAMPT inhibition by this compound.
Conclusion
This compound is a powerful chemical probe and a potential therapeutic agent that effectively targets the NAD+ salvage pathway in cancer cells. Its ability to potently inhibit NAMPT, deplete cellular NAD+, and consequently suppress tumor growth highlights the therapeutic vulnerability of cancers dependent on this metabolic pathway. The experimental frameworks provided herein offer a basis for the continued investigation and development of NAMPT inhibitors as a promising class of anti-cancer drugs.
Methodological & Application
Application Notes and Protocols for Nampt-IN-3 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nampt-IN-3, also known as GNE-617, is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD) biosynthesis.[1][2][3] Cancer cells often exhibit an increased reliance on the NAMPT-mediated salvage pathway for NAD production to meet their high metabolic and DNA repair demands, making NAMPT an attractive therapeutic target.[4][5][6] Inhibition of NAMPT by this compound leads to depletion of cellular NAD and ATP, ultimately inducing cell death in cancer cells.[4][7] These application notes provide a comprehensive guide for the utilization of this compound in preclinical xenograft mouse models, including detailed protocols, data presentation, and visualization of key concepts.
Data Presentation
Efficacy of this compound in Human Cancer Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dosing Regimen | Duration | Tumor Growth Inhibition (TGI) | NAD Reduction | Citation |
| HT-1080 | Fibrosarcoma | NCR Nude | 20 or 30 mg/kg, p.o., QD | 5 days | Efficacious (exact TGI % not specified) | >98% | [8][9] |
| PC3 | Prostate Cancer | NCR Nude | 30 mg/kg, p.o., BID | 5 days | Efficacious (exact TGI % not specified) | ~85% after 24h | [8][9] |
| MiaPaCa-2 | Pancreatic Cancer | NCR Nude | Not specified | 5 days | Efficacious (exact TGI % not specified) | ~98% | [7][8] |
| Colo-205 | Colorectal Cancer | Not specified | 15 mg/kg, p.o., BID | Not specified | 57% | Not specified | [2] |
| MOLM-13 | Acute Myeloid Leukemia | Athymic BALB/c or NOD/SCID | Not specified | Not specified | Efficacious (inhibits FLT3) | Not specified | [10][11] |
Pharmacokinetic Parameters of this compound (GNE-617) in Mice
| Parameter | Value | Unit | Citation |
| Plasma Clearance | 36.4 | mL/min/kg | [2] |
| Oral Bioavailability | 29.7 | % | [2] |
Experimental Protocols
Formulation of this compound for Oral Administration
A common vehicle for the oral administration of this compound (GNE-617) in mice is a mixture of polyethylene glycol (PEG), ethanol, and water.[8]
Materials:
-
This compound (GNE-617) powder
-
Polyethylene glycol 400 (PEG400)
-
Ethanol
-
Sterile water or 5% dextrose in water (D5W)[12]
-
Sterile tubes and syringes
Protocol:
-
Prepare the vehicle solution by mixing PEG400, ethanol, and sterile water in a 60:10:30 volume ratio.[8]
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Gradually add the this compound powder to the vehicle solution while vortexing or stirring to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, gentle warming and sonication can be used to aid dissolution.
-
Store the final formulation at an appropriate temperature (e.g., 4°C) and protect it from light. The stability of the formulation under these conditions should be determined.
Subcutaneous Xenograft Mouse Model Protocol (General)
This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model to evaluate the efficacy of this compound. Specific details may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, PC3, MOLM-13)
-
Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)[8]
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunocompromised mice (e.g., NCR Nude, BALB/c SCID)[8]
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
-
This compound formulation
-
Vehicle control
Protocol:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until a sufficient number of cells are obtained. Ensure cells are in the exponential growth phase and have high viability (>95%).
-
Cell Preparation:
-
Trypsinize and harvest the cells.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 cells in 100-200 µL).[10]
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.[13]
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach a predetermined average size (e.g., 150-300 mm³), randomize the mice into treatment and control groups.[8]
-
Administer this compound (formulated as described above) or vehicle control to the respective groups via oral gavage at the desired dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Signaling Pathway of NAMPT Inhibition
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for a Xenograft Study
Caption: Workflow for an in vivo efficacy study using this compound.
Important Considerations
-
Toxicity: High doses of this compound (GNE-617) have been associated with cardiotoxicity and retinal toxicity in rodents.[1][14][15][16] It is crucial to perform dose-range finding studies to determine the maximum tolerated dose (MTD) in the specific mouse strain being used.
-
Nicotinic Acid (NA) Co-administration: While NA can mitigate some of the on-target toxicities of NAMPT inhibitors, it has also been shown to rescue tumor growth in vivo, potentially compromising the anti-tumor efficacy of this compound.[3][8] The decision to co-administer NA should be carefully considered based on the specific goals of the study.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[8] Regular monitoring of animal health and welfare is essential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FK866-induced NAMPT inhibition activates AMPK and downregulates mTOR signaling in hepatocarcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. altogenlabs.com [altogenlabs.com]
- 12. academic.oup.com [academic.oup.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective Concentration of a Novel NAMPT Inhibitor for Apoptosis Induction: Application Notes and Protocols
Note: As of November 2025, publicly available data specifically detailing the pro-apoptotic effects and effective concentrations of "Nampt-IN-3" are not available. The following application notes and protocols are based on studies of other NAMPT inhibitors, such as NAMPT-IN-1, and provide a comprehensive framework for determining the effective concentration of a novel NAMPT inhibitor like this compound for inducing apoptosis.
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, playing a critical role in cellular metabolism and energy homeostasis. Elevated NAMPT expression has been observed in various cancers, making it an attractive target for therapeutic intervention. Inhibition of NAMPT leads to NAD+ depletion, metabolic stress, and ultimately, cell death, often through apoptosis. These notes provide a comprehensive guide for researchers to determine the effective concentration of a novel NAMPT inhibitor, exemplified here as "this compound," for inducing apoptosis in cancer cell lines.
Data Presentation: Expected Outcomes for a NAMPT Inhibitor
The following tables summarize hypothetical, yet expected, quantitative data from key experiments designed to determine the effective concentration of a NAMPT inhibitor for apoptosis induction.
Table 1: Cell Viability (IC50) Data
| Cell Line | NAMPT Inhibitor | Assay | Incubation Time (h) | IC50 (nM) |
| A549 (Lung Carcinoma) | This compound | MTT | 72 | To be determined |
| HCT116 (Colon Carcinoma) | This compound | CCK-8 | 72 | To be determined |
| MDA-MB-231 (Breast Cancer) | This compound | MTT | 72 | To be determined |
Table 2: Apoptosis Induction Data
| Cell Line | Treatment (Concentration) | Annexin V Positive Cells (%) | Caspase-3/7 Activity (Fold Change) |
| A549 | Control | ~5% | 1.0 |
| A549 | This compound (IC50) | To be determined | To be determined |
| A549 | This compound (2x IC50) | To be determined | To be determined |
| HCT116 | Control | ~5% | 1.0 |
| HCT116 | This compound (IC50) | To be determined | To be determined |
| HCT116 | This compound (2x IC50) | To be determined | To be determined |
Table 3: Western Blot Analysis of Apoptotic Markers
| Cell Line | Treatment | Cleaved PARP Expression (Fold Change) | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) |
| A549 | Control | 1.0 | 1.0 | 1.0 |
| A549 | This compound (IC50) | To be determined | To be determined | To be determined |
| A549 | This compound (2x IC50) | To be determined | To be determined | To be determined |
Experimental Protocols
Cell Viability Assays (MTT/CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or CCK-8 solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells upon treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., IC50, 2x IC50) for 48-72 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (caspase-3 and -7).
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blot Analysis
Objective: To detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells in 6-well plates with this compound for 48-72 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for determining the effective concentration of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Application Notes and Protocols for Preclinical Administration of Nampt-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nampt-IN-3, also identified as Compound 35, is a potent small molecule inhibitor that uniquely targets both nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylase (HDAC).[1][2][3][4] This dual-inhibition strategy offers a promising avenue for cancer therapy by simultaneously targeting cellular metabolism and epigenetic regulation.[3][4] Preclinical research has demonstrated the in vivo antitumor efficacy of this compound, necessitating standardized protocols for its administration and evaluation in research settings.[3][4] These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the use of this compound in in vivo studies.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound (Compound 35) based on available preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound [1][2][3][4]
| Target | IC50 (nM) |
| NAMPT | 31 |
| HDAC1 | 55 |
Table 2: Preclinical In Vivo Efficacy of this compound in HCT116 Xenograft Model [3][4]
| Animal Model | Tumor Type | Administration Route | Dosing Schedule | Outcome |
| BALB/c Nude Mice | Human Colorectal Carcinoma (HCT116) | Intraperitoneal (i.p.) | 50 mg/kg, once daily | Significant tumor growth inhibition |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol is based on the reported successful in vivo study of this compound in an HCT116 human colorectal cancer xenograft model.[3][4]
1. Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude)
-
Age: 6-8 weeks
-
Source: Reputable commercial vendor
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Cell Culture and Tumor Implantation:
-
Cell Line: HCT116 (human colorectal carcinoma)
-
Culture Conditions: Grow cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Implantation:
-
Harvest HCT116 cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
3. Formulation and Administration of this compound:
-
Formulation:
-
Prepare a vehicle solution of 5% DMSO, 40% PEG400, 5% Tween 80, and 50% saline.
-
Dissolve this compound in the vehicle to a final concentration for a 50 mg/kg dose based on the average weight of the mice. The volume of injection should be approximately 100 µL per 10 grams of body weight.
-
-
Dosing and Schedule:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection once daily.
-
The control group should receive an equivalent volume of the vehicle solution following the same schedule.
-
4. Monitoring and Endpoint:
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals every 2-3 days as an indicator of toxicity.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Euthanize animals and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Signaling Pathway of Dual NAMPT and HDAC Inhibition
Caption: Dual inhibition of NAMPT and HDAC by this compound leads to tumor cell death.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo antitumor efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics: Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
Application Notes and Protocols for Assessing Nampt-IN-3 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the NAD+ salvage pathway, crucial for cellular metabolism and energy production.[1][2][3] In various cancers, NAMPT is overexpressed, making it a compelling target for anticancer therapies.[1] NAMPT inhibitors, such as Nampt-IN-3, disrupt NAD+ biosynthesis, leading to energy depletion and cell death in cancer cells that are highly dependent on this pathway.[2][3] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell viability assays.
Disclaimer: Publicly available data specifically for "this compound" is limited. Therefore, the following application notes and protocols are based on established methodologies for assessing the cytotoxicity of other well-characterized NAMPT inhibitors. These protocols should be adapted and optimized for your specific cell lines and experimental conditions.
Application Notes: Selecting a Cell Viability Assay
The choice of a cell viability assay is critical for accurately determining the cytotoxic effects of this compound. Different assays measure distinct cellular parameters, and their suitability can vary depending on the experimental context.
| Assay Type | Principle | Advantages | Disadvantages |
| Tetrazolium Reduction Assays (MTT, MTS, XTT, WST-1) | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[4] | Cost-effective, well-established, high-throughput compatible. | Can be affected by changes in cellular metabolism that are independent of cell death. Potential for interference from colored compounds. |
| Resazurin (alamarBlue) Assay | Measures metabolic activity through the reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | Highly sensitive, non-toxic to cells (allowing for kinetic monitoring), high-throughput compatible. | Signal can be influenced by changes in cellular redox state. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Quantifies ATP levels, which are indicative of metabolically active cells. In this luciferase-based assay, the light produced is proportional to the amount of ATP present. | Highly sensitive, rapid, and reflects the number of viable cells. | ATP levels can fluctuate with cell cycle and metabolic changes. The lytic nature of the assay prevents kinetic studies. |
| Protease Viability Assays (e.g., CellTiter-Fluor™) | Measures the activity of a conserved, constitutive protease within live cells, indicating cell membrane integrity. | Non-lytic, allowing for multiplexing with other assays. | May not be as sensitive as ATP-based assays for detecting small changes in viability. |
| Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide) | Based on the principle that viable cells with intact membranes exclude certain dyes, while non-viable cells do not. | Simple, inexpensive, and provides a direct measure of cell membrane integrity. | Manual counting can be subjective and time-consuming. Not suitable for high-throughput screening. |
| Apoptosis Assays (e.g., Annexin V/PI Staining) | Differentiates between viable, apoptotic, and necrotic cells based on Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane and propidium iodide (PI) staining of the nucleus in cells with compromised membranes.[4] | Provides mechanistic insight into the mode of cell death. | Requires flow cytometry, which is more complex and less high-throughput than plate-reader-based assays. |
Recommendation for this compound:
For initial screening and determination of IC50 values, metabolic assays such as MTS, XTT, or resazurin are recommended due to their sensitivity and high-throughput nature. To confirm the cytotoxic effects and gain mechanistic insights, it is advisable to complement these with an ATP-based assay to measure energy depletion and an apoptosis assay like Annexin V/PI staining to determine the mode of cell death induced by NAMPT inhibition.
Experimental Protocols
Protocol 1: General Cell Viability Assessment using a Tetrazolium-Based Assay (e.g., MTS)
This protocol provides a general procedure for determining the cytotoxicity of this compound in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range for NAMPT inhibitors can be from low nanomolar to micromolar.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for your specific cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is a marker of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer or a plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
CellTiter-Glo® Assay:
-
After the treatment period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Calculate the percentage of cell viability as described in Protocol 1, using luminescence values instead of absorbance.
-
Generate a dose-response curve and determine the IC50 value.
-
Visualizations
NAMPT Signaling Pathway and Inhibition
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and how its inhibition by compounds like this compound leads to downstream effects culminating in cell death.
Caption: The NAMPT signaling pathway and its inhibition by this compound.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the key steps involved in assessing the cytotoxicity of this compound using a cell-based assay.
Caption: A typical experimental workflow for a cell viability assay.
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analysis of PARP Cleavage Induced by Nampt-IN-3
Audience: Researchers, scientists, and drug development professionals.
Topic: Western Blot Analysis of PARP Cleavage Following Treatment with the NAMPT Inhibitor, Nampt-IN-3.
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, playing a central role in cellular metabolism, energy production, and DNA repair. Due to its overexpression in various cancers, NAMPT has emerged as a significant target for anti-cancer drug development. This compound is a potent inhibitor of NAMPT, designed to disrupt NAD+ biosynthesis, thereby inducing a metabolic crisis and triggering apoptosis in cancer cells.
A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a family of proteins involved in DNA repair and cell death. During apoptosis, activated caspases, particularly caspase-3 and caspase-7, cleave the 116 kDa full-length PARP into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment. This cleavage inactivates PARP's DNA repair functions, preventing the cell from repairing DNA damage and ensuring the completion of the apoptotic process.
This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify PARP cleavage in cells treated with this compound, a reliable method for assessing its apoptotic efficacy.
Signaling Pathway and Experimental Workflow
The inhibition of NAMPT by this compound initiates a cascade of events culminating in apoptosis. This pathway begins with the depletion of the cellular NAD+ pool, which impairs energy metabolism and activates stress responses. This cellular stress leads to the activation of executioner caspases, which then cleave key substrates, including PARP, to orchestrate cell death.
Caption: this compound signaling pathway leading to PARP cleavage and apoptosis.
The experimental procedure involves treating cultured cells with this compound, preparing cell lysates, and then performing a Western blot to detect the full-length and cleaved forms of PARP.
Caption: Standard experimental workflow for Western blot analysis.
Experimental Protocols
This section details the methodology for assessing PARP cleavage in response to this compound treatment.
Cell Culture and Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., A549, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 nM).
-
Exposure: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of this compound.
-
Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Lysis and Protein Extraction
-
Wash: Place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping: Scrape the cells from the plate using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant, which contains the total protein, to a new, pre-chilled microcentrifuge tube. Store at -80°C or proceed to the next step.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer’s instructions.
-
Standardization: Based on the concentrations obtained, normalize all samples by diluting them with lysis buffer and ddH2O to a final concentration of 1-2 µg/µL.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE): Load the denatured protein samples and a molecular weight marker into the wells of a 4-20% Tris-glycine polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP (which detects both full-length and cleaved forms) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
Data Presentation and Analysis
The primary outcome of the Western blot is the visualization of two bands for PARP: the full-length form at ~116 kDa and the cleaved fragment at ~89 kDa. An increase in the intensity of the 89 kDa band, often accompanied by a decrease in the 116 kDa band, indicates apoptosis. Densitometry analysis can be used to quantify the band intensities.
Quantitative Analysis of PARP Cleavage
The table below presents representative data showing a dose-dependent increase in the ratio of cleaved PARP to full-length PARP after 48 hours of treatment with this compound.
| This compound (nM) | Full-Length PARP (116 kDa) Relative Density | Cleaved PARP (89 kDa) Relative Density | Ratio (Cleaved/Full-Length) | Fold Change vs. Control |
| 0 (Control) | 1.00 | 0.05 | 0.05 | 1.0 |
| 10 | 0.91 | 0.23 | 0.25 | 5.0 |
| 50 | 0.65 | 0.59 | 0.91 | 18.2 |
| 100 | 0.32 | 0.88 | 2.75 | 55.0 |
| 200 | 0.15 | 0.95 | 6.33 | 126.6 |
Note: Data are hypothetical and for illustrative purposes. Relative density is normalized to the loading control (e.g., β-actin).
Reagents and Materials
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| This compound | MedChemExpress | HY-136343 |
| RIPA Lysis Buffer | Cell Signaling Technology | 9806 |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Primary Antibody: PARP (46D11) Rabbit mAb | Cell Signaling Technology | 9532 |
| Primary Antibody: β-Actin (D6A8) Rabbit mAb | Cell Signaling Technology | 8457 |
| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
| PVDF Membrane | Millipore | IPVH00010 |
Application Notes and Protocols for Cell Cycle Analysis Using Nampt-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of cell cycle effects induced by Nampt-IN-3, a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). Inhibition of NAMPT, a key enzyme in the NAD+ salvage pathway, leads to depletion of intracellular NAD+ levels, metabolic stress, and can result in cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on this pathway.[1][2] These protocols are designed for researchers in cell biology, oncology, and drug development to assess the cytostatic and cytotoxic effects of this compound using flow cytometry.
Introduction
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[2] NAD+ is an essential cofactor for a multitude of cellular processes, including redox reactions in energy metabolism, as well as a substrate for NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that are involved in DNA repair, cell signaling, and chromatin regulation.[3][4] Many cancer cells exhibit elevated NAMPT expression and are particularly vulnerable to its inhibition.[1]
This compound is a small molecule inhibitor of NAMPT with an IC50 of 31 nM. It also exhibits inhibitory activity against histone deacetylases (HDACs) with an IC50 of 55 nM.[5] By depleting the cellular NAD+ pool, this compound can induce metabolic crisis, leading to cell growth inhibition, cell cycle arrest, and ultimately apoptosis.[5][6] This makes it a valuable tool for cancer research and a potential therapeutic agent.
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7] This is typically achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye such as propidium iodide (PI). The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.[7]
These application notes provide a framework for utilizing this compound to study its effects on the cell cycle and include a detailed protocol for sample preparation and analysis by flow cytometry.
Signaling Pathways and Experimental Workflow
Signaling Pathway of NAMPT Inhibition
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream consequences of its inhibition by this compound.
Caption: NAMPT signaling pathway and the effects of its inhibition.
Experimental Workflow for Cell Cycle Analysis
The diagram below outlines the key steps for assessing the effect of this compound on the cell cycle using flow cytometry.
References
- 1. Nuclear transport of nicotinamide phosphoribosyltransferase is cell cycle-dependent in mammalian cells, and its inhibition slows cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nuclear transport of nicotinamide phosphoribosyltransferase is cell cycle–dependent in mammalian cells, and its inhibition slows cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening to Identify Synergistic Drug Combinations with the Nampt Inhibitor Nampt-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, a critical process for maintaining cellular energy and function.[1][2][3] Many cancer cells exhibit elevated NAMPT expression and an increased reliance on this pathway to meet their high metabolic demands for proliferation, DNA repair, and survival.[1][3][4] This dependency makes NAMPT an attractive therapeutic target. Nampt inhibitors, such as Nampt-IN-3, function by depleting intracellular NAD+ pools, leading to catastrophic energy failure and apoptosis in cancer cells.[5][6]
Despite the promise of NAMPT inhibitors as monotherapy, combination strategies are being explored to enhance their therapeutic window, overcome potential resistance mechanisms, and achieve synergistic anti-tumor effects.[2][6][7] High-throughput screening (HTS) provides a powerful platform for systematically testing thousands of compounds in combination with a NAMPT inhibitor to identify novel synergistic interactions that can be developed into more effective cancer therapies.[8][9]
This document provides a detailed protocol for a high-throughput cell-based assay designed to identify compounds that act synergistically with this compound. The protocol utilizes a luminescent cell viability assay to generate a dose-response matrix, enabling the calculation of synergy scores to identify and prioritize promising drug combinations.
Signaling Pathway and Screening Logic
To understand the basis of the screen, it is crucial to visualize the targeted biological pathway and the logic behind synergy assessment.
Caption: The NAMPT enzyme in the NAD+ salvage pathway, inhibited by this compound.
Experimental Protocol
The following protocol outlines a robust method for performing a high-throughput combination screen using a 384-well plate format and a luminescent ATP-based cell viability assay (e.g., CellTiter-Glo®).
Materials and Reagents
| Item | Description |
| Cell Line | Cancer cell line known to be sensitive to NAMPT inhibition (e.g., OVCAR-3).[10] |
| Culture Medium | RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. |
| Assay Plates | 384-well, solid white, flat-bottom, tissue-culture treated plates. |
| Compound Plates | 384-well polypropylene plates for compound storage and dilution. |
| This compound | Stock solution in DMSO (e.g., 10 mM). |
| Compound Library | Library of small molecules dissolved in DMSO. |
| Viability Assay | CellTiter-Glo® 2.0 Luminescent Cell Viability Assay or equivalent.[11][12] |
| Control Compounds | DMSO (negative control), Staurosporine (positive control for cell death). |
| Equipment | Biosafety cabinet, CO2 incubator, automated liquid handler, multichannel pipettes, plate reader with luminescence detection. |
High-Throughput Screening Workflow
The overall experimental workflow is depicted below, outlining each major step from preparation to data analysis.
Caption: Workflow for high-throughput synergistic compound screening.
Step-by-Step Methodology
1. Compound Plate Preparation (Dose-Response Matrix) This protocol uses a 6x6 dose-response matrix for each combination.
-
This compound Plate: Prepare a serial dilution of this compound in culture medium. For a 6-point curve, this could range from a final concentration of 1 µM down to 3 nM.
-
Library Compound Plate: Prepare serial dilutions for each library compound, similarly creating a 6-point concentration range relevant to each compound's known potency.
-
Combination Plating: Use an automated liquid handler to dispense this compound and the library compounds into the final assay plates to create a dose-response matrix. Include single-agent controls for both this compound and the library compound, as well as DMSO-only (vehicle) controls.
2. Cell Seeding
-
Culture cells under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Resuspend cells in fresh culture medium and perform a cell count to determine cell density.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 cells/well in 40 µL).
-
Dispense 40 µL of the cell suspension into each well of the 384-well white assay plates.
-
Incubate the plates for 18-24 hours to allow cells to attach.
3. Cell Treatment
-
Using an automated liquid handler, transfer 10 µL of the compound dilutions from the prepared source plates to the corresponding wells of the cell plates. This brings the final volume to 50 µL.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
4. Cell Viability Assay (CellTiter-Glo® Protocol)
-
Remove assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[13][14]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of media in the well (e.g., 50 µL) to each well of the 384-well plate.[14]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Measure the luminescence using a plate reader.
Data Analysis and Presentation
Synergy Quantification: The Combination Index (CI)
The interaction between two drugs can be classified as synergistic, additive, or antagonistic. A widely used method for this is the Chou-Talalay Combination Index (CI).[15][16]
-
Synergy: The combined effect is greater than the sum of the individual effects (CI < 0.9).[17]
-
Additive Effect: The combined effect is equal to the sum of the individual effects (0.9 ≤ CI ≤ 1.1).[17]
-
Antagonism: The combined effect is less than the sum of the individual effects (CI > 1.1).[17]
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ [18]
Where:
-
(Dx)₁ and (Dx)₂: The concentrations of Drug 1 and Drug 2 alone required to produce a certain effect level (e.g., 50% inhibition).
-
(D)₁ and (D)₂: The concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
Caption: Isobologram illustrating synergistic, additive, and antagonistic effects.
Data Presentation
Quantitative data from the screen should be summarized in clear, structured tables for comparison and hit selection.
Table 1: Example Single-Agent Activity This table shows the half-maximal inhibitory concentration (IC50) for the individual compounds.
| Compound | Target/Class | IC50 (nM) in OVCAR-3 Cells |
| This compound | NAMPT Inhibitor | 10.5 |
| Compound X | PARP Inhibitor | 25.2 |
Table 2: Example Combination Index (CI) Values for this compound + Compound X This table quantifies the synergy at different levels of fractional effect (Fa), where Fa represents the fraction of cells affected (e.g., inhibited).
| Effect Level (Fa) | Combination Index (CI) | Interaction |
| 50% Inhibition (Fa 0.5) | 0.45 | Strong Synergy |
| 75% Inhibition (Fa 0.75) | 0.58 | Synergy |
| 90% Inhibition (Fa 0.90) | 0.71 | Synergy |
Table 3: Example Summary of Top Synergistic Hits from HTS This table provides a high-level overview of the most promising hits from a larger library screen.
| Hit ID | Compound Name | Target/Class | Most Synergistic CI Value (Fa 0.5) | Max % Inhibition (Combination) |
| HTS-001 | Compound X | PARP Inhibitor | 0.45 | 98% |
| HTS-002 | Compound Y | HDAC Inhibitor | 0.62 | 95% |
| HTS-003 | Compound Z | BTK Inhibitor | 0.75 | 92% |
Conclusion This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify compounds that are synergistic with the NAMPT inhibitor this compound. By combining a robust cell-based viability assay with a dose-response matrix design and quantitative synergy analysis, this protocol enables the efficient and reliable discovery of novel drug combinations. The identification of synergistic partners for NAMPT inhibitors holds significant promise for developing more effective and durable anti-cancer therapies.
References
- 1. research.uniupo.it [research.uniupo.it]
- 2. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. mdpi.com [mdpi.com]
- 5. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 10. Antitumor effect of combined NAMPT and CD73 inhibition in an ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 13. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 14. promega.com [promega.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mythreyaherbal.com [mythreyaherbal.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nampt-IN-3 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Nampt-IN-3 in cancer cell lines. This compound is a dual inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylases (HDAC), with IC50 values of 31 nM and 55 nM, respectively[1][2]. Resistance to this and other NAMPT inhibitors can arise through various mechanisms. This guide offers strategies to identify and overcome these challenges.
Disclaimer: Publicly available data on specific resistance mechanisms to this compound is limited. The information provided here is based on established resistance mechanisms to the broader class of NAMPT inhibitors and general principles of drug resistance in cancer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual-target inhibitor. It inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, leading to depletion of cellular NAD+ pools. NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair[3][4]. By inhibiting NAMPT, this compound disrupts these processes, leading to cancer cell death. Additionally, this compound inhibits HDACs, which are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibition can lead to the re-expression of tumor suppressor genes and cell cycle arrest. The dual inhibition of NAMPT and HDAC is intended to provide a synergistic anti-cancer effect[1][2].
Q2: My cancer cell line has become resistant to this compound. What are the potential mechanisms of resistance?
Resistance to NAMPT inhibitors can be multifactorial. Based on studies with other NAMPT inhibitors, likely mechanisms of resistance to this compound include:
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Mutations in the NAMPT gene: Alterations in the drug-binding site of the NAMPT protein can reduce the affinity of the inhibitor, rendering it less effective[5][6].
-
Upregulation of compensatory NAD+ synthesis pathways: Cancer cells can bypass the NAMPT blockade by upregulating alternative NAD+ production routes, such as the Preiss-Handler pathway, which utilizes nicotinic acid (NA) via the enzyme nicotinate phosphoribosyltransferase (NAPRT), or the de novo synthesis pathway from tryptophan, which involves the enzyme quinolinate phosphoribosyltransferase (QPRT)[6][7][8].
-
Metabolic reprogramming: Resistant cells may adapt their metabolism to become less reliant on NAD+ or increase flux through pathways that generate NAD+ precursors[6].
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in HDAC-related pathways: Given the dual nature of this compound, resistance could also emerge through mechanisms that counteract the effects of HDAC inhibition, such as mutations in HDACs or upregulation of compensatory signaling pathways.
Q3: How can I determine the mechanism of resistance in my cell line?
To investigate the specific mechanism of resistance in your cell line, consider the following experimental approaches:
-
Sequencing of the NAMPT gene: To identify potential mutations in the drug-binding site.
-
Western Blotting or qRT-PCR: To assess the protein and mRNA expression levels of key enzymes in alternative NAD+ synthesis pathways, such as NAPRT and QPRT.
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NAD+ level measurement: To determine if resistant cells maintain higher NAD+ levels in the presence of this compound compared to sensitive parental cells.
-
Metabolic flux analysis: To investigate alterations in cellular metabolism in resistant cells.
-
Drug efflux assays: To measure the activity of ABC transporters.
-
HDAC activity assays: To assess whether HDACs remain inhibited in resistant cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to this compound (Increased IC50) | 1. NAMPT mutation: A mutation in the NAMPT gene may be preventing the inhibitor from binding effectively. | - Sequence the NAMPT gene in the resistant cell line and compare it to the parental line. - If a mutation is identified, consider using a next-generation NAMPT inhibitor that is effective against the specific mutation, if available. |
| 2. Upregulation of NAPRT: The cells may be utilizing the Preiss-Handler pathway to generate NAD+. | - Assess NAPRT protein levels by Western Blot. - Test for synthetic lethality by combining this compound with a NAPRT inhibitor (e.g., 2-hydroxynicotinic acid). | |
| 3. Upregulation of QPRT: The cells may be using the de novo NAD+ synthesis pathway from tryptophan. | - Measure QPRT protein levels via Western Blot. - Inhibit the de novo pathway by using a tryptophan uptake inhibitor (e.g., JPH203) in combination with this compound. | |
| No significant decrease in NAD+ levels upon treatment | Upregulation of alternative NAD+ synthesis pathways. | - As above, investigate the expression and activity of NAPRT and QPRT. - Consider measuring NAD+ levels after co-treatment with inhibitors of these alternative pathways. |
| Cells recover after initial growth inhibition | Metabolic adaptation or selection of a resistant subpopulation. | - Perform long-term culture experiments and monitor for the emergence of a resistant population. - Analyze the metabolic profile of the resistant cells to identify potential vulnerabilities. - Consider combination therapy to prevent the emergence of resistance. |
| No change in histone acetylation despite treatment | Resistance mechanism related to the HDAC inhibitory function. | - Verify the continued inhibition of HDAC activity in resistant cells using an in vitro assay. - Investigate potential mutations in the targeted HDACs or upregulation of compensatory epigenetic modifiers. |
Data Presentation
Table 1: Examples of Resistance to NAMPT Inhibitors in Cancer Cell Lines
| Cell Line | NAMPT Inhibitor | Fold Resistance (IC50) | Mechanism of Resistance | Reference |
| HT1080-GMX | GMX1778 | >100 | Upregulation of QPRT | [7] |
| HCT116-R | FK866 | ~1,000 | NAMPT mutation (H191R) | [5] |
| A2780-R | GNE-618 | >100 | NAMPT mutation (G217R) | [5] |
| OVCAR-5 (overexpressing NAPRT) | FK866 | Increased | Upregulation of NAPRT | [6] |
Note: This table provides examples from the literature for various NAMPT inhibitors and is intended to be illustrative of potential resistance mechanisms.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in sensitive and resistant cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (parental and resistant)
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
NAD+ Level Measurement (HPLC-Based Method)
This protocol provides a general workflow for measuring intracellular NAD+ levels.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Ice-cold PBS
-
0.5 M Perchloric acid (PCA)
-
3 M Potassium carbonate (K2CO3)
-
HPLC system with a UV detector
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Wash the cells twice with ice-cold PBS.
-
Add 400 µL of ice-cold 0.5 M PCA to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with 3 M K2CO3.
-
Centrifuge again to pellet the salt precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the samples by HPLC. NAD+ is typically detected at 254 nm.
-
Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations.
Western Blot for NAMPT, NAPRT, and QPRT
This protocol is for assessing the protein expression levels of key enzymes in NAD+ synthesis pathways.
Materials:
-
Cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NAMPT, anti-NAPRT, anti-QPRT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 5. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nampt-IN-3 Solubility for In Vivo Studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual NAMPT/HDAC inhibitor, Nampt-IN-3. The focus is on overcoming solubility challenges to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound, also referred to as compound 35 in some literature, is a potent small molecule that dually inhibits Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylases (HDACs).[1][2] This dual action makes it a promising candidate for cancer research, as it simultaneously targets cancer metabolism and epigenetics.[1][2] Like many small molecule inhibitors developed for specificity and potency, this compound has low aqueous solubility. This poor solubility can lead to challenges in preparing formulations that are suitable and safe for administration in animal models, potentially causing issues with bioavailability, inconsistent results, and local irritation at the injection site.
Q2: Has an official in vivo formulation for this compound been published?
A2: To date, the specific vehicle used for the in vivo administration of this compound in the original discovery paper has not been detailed in the publication.[1][2][3] However, the study successfully demonstrated its anti-tumor efficacy in a HCT116 xenograft model, indicating that a viable formulation was achieved.[1][2][3] Researchers are therefore encouraged to refer to established formulation strategies for other NAMPT inhibitors or poorly soluble compounds.
Q3: What are some common strategies to improve the solubility of compounds like this compound for in vivo use?
A3: Common strategies for enhancing the solubility of poorly soluble compounds for in vivo studies include:
-
Co-solvent systems: Utilizing a mixture of a primary solvent (like DMSO) with other less toxic, water-miscible solvents such as polyethylene glycols (e.g., PEG300, PEG400) and propylene glycol.
-
Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL to improve the stability of the formulation and prevent precipitation of the compound in an aqueous environment.
-
Lipid-based formulations: For oral administration, lipid-based vehicles like corn oil can be used, often in combination with a surfactant to create an emulsion.
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can increase its solubility.
-
Nanosuspensions: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.
Troubleshooting Guide: Preparing this compound for In Vivo Administration
This guide provides potential starting points for developing a suitable formulation for this compound based on protocols used for similar compounds. It is critical to perform small-scale pilot formulations and assess the stability and clarity of the solution before preparing larger batches for animal studies. Always ensure the final concentration of solvents like DMSO is within acceptable toxicological limits for the chosen route of administration and animal model.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound.
| Target | IC50 | Reference |
| NAMPT | 31 nM | [1][2] |
| HDAC1 | 55 nM | [1][2] |
Experimental Protocols
Below are detailed methodologies for preparing potential formulations for this compound, adapted from successful in vivo studies of other NAMPT inhibitors.
Protocol 1: Propylene Glycol-Based Formulation (Adapted from FK866 studies)
This protocol is based on a formulation used for the well-studied NAMPT inhibitor, FK866, and is suitable for intraperitoneal (i.p.) injection.[4]
Materials:
-
This compound
-
Propylene Glycol
-
Tween® 80
-
Sterile Water for Injection (or sterile saline)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound for your desired final concentration and volume.
-
Initial Dissolution: In a sterile container, add the weighed this compound.
-
Adding Co-solvents: Prepare a vehicle mixture of 45% Propylene Glycol and 5% Tween® 80. For example, for 1 ml of final formulation, mix 450 µl of Propylene Glycol and 50 µl of Tween® 80.
-
Solubilization: Add the Propylene Glycol and Tween® 80 mixture to the this compound powder. Vortex or sonicate gently until the compound is fully dissolved. A brief warming in a 37°C water bath may aid dissolution.
-
Adding Aqueous Component: Slowly add sterile water (or saline) to make up the final volume (50% of the total volume). For 1 ml of final formulation, add 500 µl of sterile water.
-
Final Mixing: Vortex thoroughly to ensure a homogenous and clear solution.
-
Final Check: Visually inspect the solution for any precipitation. If the solution is not clear, further optimization may be necessary.
Protocol 2: DMSO/PEG300-Based Formulation (General Approach for Poorly Soluble Compounds)
This protocol is a common starting point for compounds with very low aqueous solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution in DMSO: Dissolve the this compound in a small volume of DMSO (e.g., 5-10% of the final volume). Ensure complete dissolution by vortexing or brief sonication.
-
Adding PEG300: Add PEG300 (e.g., 30-40% of the final volume) to the DMSO solution and mix thoroughly.
-
Adding Surfactant: Add Tween® 80 (e.g., 5% of the final volume) and mix until the solution is homogenous.
-
Adding Saline: Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation.
-
Final Check: Observe the final formulation for clarity and stability. This formulation can be suitable for intravenous (i.v.) or intraperitoneal (i.p.) administration, but the final DMSO concentration should be kept as low as possible (ideally below 5% for i.v. and 10% for i.p. in most rodent models).
Visualizations
NAMPT Signaling Pathway and Inhibition
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and how its inhibition, along with HDAC inhibition, can impact cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics: Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Nampt-IN-3 Experiments: Technical Support & Troubleshooting Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Nampt-IN-3, a potent NAMPT inhibitor. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which in turn disrupts cellular metabolism and signaling, ultimately leading to cell death in cancer cells that are highly dependent on this pathway.
Q2: My this compound results are inconsistent between experiments. What are the potential causes?
Inconsistent results can stem from several factors, including:
-
Compound Stability and Solubility: this compound may degrade over time or precipitate out of solution.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cellular response.
-
Assay Performance: Inconsistent incubation times, reagent concentrations, or detection methods can introduce variability.
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that can confound results.
Q3: How can I be sure my this compound is active?
To confirm the activity of your this compound stock, you can perform a dose-response experiment in a sensitive cell line and compare the IC50 value to published data. Additionally, you can measure downstream effects of NAMPT inhibition, such as a decrease in intracellular NAD+ levels.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value
If the observed IC50 value for this compound is significantly higher than expected, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer. |
| Compound Precipitation | Visually inspect the stock solution for precipitates. If necessary, gently warm the solution or use a different solvent system. Ensure the final concentration in the media does not exceed its solubility limit. |
| High Cell Seeding Density | Optimize cell seeding density. A higher number of cells may require a higher concentration of the inhibitor to achieve the desired effect. |
| Cell Line Resistance | Use a cell line known to be sensitive to NAMPT inhibitors as a positive control. Some cell lines may have intrinsic or acquired resistance mechanisms. |
Issue 2: High Variability in Cell Viability Assays
High variability between replicate wells can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating to avoid cell clumping. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Drug Addition | Use a multichannel pipette for adding the compound to minimize timing differences between wells. |
| Assay Reagent Issues | Ensure assay reagents are properly mixed and at the correct temperature before use. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for Downstream Marker Expression
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a downstream marker of NAD+ depletion (e.g., PARP cleavage) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: The inhibitory action of this compound on the NAD+ salvage pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Enhancing the Bioavailability of Nampt-IN-3
Disclaimer: Information regarding a specific molecule designated "Nampt-IN-3" is not publicly available. This guide is based on established principles and common challenges encountered with novel small molecule inhibitors that exhibit poor aqueous solubility and/or membrane permeability, which are frequent hurdles for compounds targeting the NAMPT enzyme. The data and protocols provided are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern?
This compound is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Many potent small molecule inhibitors like this compound are often highly lipophilic and crystalline, leading to poor aqueous solubility. This characteristic, combined with potential low membrane permeability, can significantly limit its oral bioavailability, restricting its systemic exposure and therapeutic efficacy in preclinical and clinical studies.
Q2: What are the primary mechanisms that limit the oral bioavailability of compounds like this compound?
The primary barriers can be categorized by the Biopharmaceutics Classification System (BCS):
-
BCS Class II: Low solubility, high permeability. The dissolution rate in the gastrointestinal (GI) tract is the rate-limiting step for absorption.
-
BCS Class IV: Low solubility, low permeability. Both dissolution and the ability to cross the intestinal membrane are significant barriers.
Compounds like this compound often fall into one of these two classes. Other factors include first-pass metabolism in the gut wall or liver and efflux by transporters like P-glycoprotein (P-gp).
Q3: What are the initial steps to assess the bioavailability of this compound?
A standard preclinical assessment involves a pharmacokinetic (PK) study. A defined dose of this compound is administered orally (e.g., via oral gavage) and intravenously to a rodent model (e.g., mice or rats). Blood samples are collected at various time points and analyzed to determine key PK parameters. A low oral bioavailability (<10%) from this initial study confirms the need for enhancement strategies.
Troubleshooting Guide
Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause 1: Poor Solubility. The compound is not dissolving in the GI fluids and cannot be absorbed.
-
Solution: Focus on solubility-enhancing formulations. Start with an amorphous solid dispersion (ASD) or a lipid-based formulation. See the Experimental Protocols section for details on preparing an ASD.
-
-
Possible Cause 2: High First-Pass Metabolism. The compound is being rapidly metabolized in the intestinal wall or the liver before it can reach systemic circulation.
-
Solution: Co-administer with a known inhibitor of relevant cytochrome P450 (CYP) enzymes in preclinical models to test this hypothesis. If confirmed, medicinal chemistry efforts may be needed to block metabolic soft spots on the molecule.
-
-
Possible Cause 3: P-gp Efflux. The compound is actively transported back into the GI lumen by efflux pumps like P-glycoprotein.
-
Solution: Perform an in vitro Caco-2 permeability assay. If a high efflux ratio is observed, formulation strategies using P-gp inhibitors (e.g., certain excipients like Vitamin E TPGS) may improve absorption.
-
Issue 2: High inter-individual variability in plasma exposure in animal studies.
-
Possible Cause: Inconsistent Dissolution (Food Effects). The presence or absence of food in the GI tract can drastically alter the dissolution of a poorly soluble compound.
-
Solution: Standardize feeding conditions during in vivo studies (e.g., fasted vs. fed state). A well-designed lipid-based formulation can often mitigate food effects by creating a consistent "fed-like" state.
-
-
Possible Cause: Physical Instability of Formulation. An amorphous form may be converting back to a more stable, less soluble crystalline form.
-
Solution: Ensure the selected polymer for an ASD is appropriate for stabilizing this compound in its amorphous state. Conduct stability studies of the formulation under relevant temperature and humidity conditions.
-
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data illustrating the potential impact of formulation strategies on this compound.
Table 1: Physicochemical & ADME Properties of this compound (Hypothetical)
| Parameter | Value | Implication |
| Molecular Weight | 450.5 g/mol | Suitable for oral absorption (if soluble). |
| logP | 4.2 | High lipophilicity, suggests poor aqueous solubility. |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Very low solubility, dissolution will be rate-limiting. |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low to moderate permeability. |
| Efflux Ratio (B→A / A→B) | 5.8 | High efflux, indicating it is a P-gp substrate. |
| Classification | BCS Class IV | Low solubility and low permeability present a significant challenge. |
Table 2: Comparative Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose, Hypothetical)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Oral Bioavailability (F%) |
| Simple Suspension (0.5% HPMC) | 25 ± 10 | 4.0 | 150 ± 60 | < 2% |
| Amorphous Solid Dispersion (ASD) | 350 ± 90 | 2.0 | 1800 ± 450 | ~18% |
| Lipid-Based Formulation (SMEDDS) | 550 ± 120 | 1.5 | 2900 ± 600 | ~30% |
Data are presented as Mean ± Standard Deviation. SMEDDS: Self-Microemulsifying Drug Delivery System.
Visualizations
Caption: Simplified NAMPT signaling pathway showing inhibition by this compound.
Caption: Experimental workflow for addressing poor oral bioavailability.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To enhance the dissolution rate of this compound by converting it from a crystalline to a high-energy amorphous form, stabilized within a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, PVP VA64, or Soluplus®)
-
Solvent system capable of dissolving both drug and polymer (e.g., Dichloromethane/Methanol mixture, Acetone)
-
Spray dryer apparatus
-
Dissolution testing apparatus (USP II)
-
HPLC for concentration analysis
Methodology:
-
Solution Preparation:
-
Determine the drug-to-polymer ratio to be tested (e.g., 10%, 25%, 50% drug loading).
-
Dissolve the calculated amounts of this compound and the selected polymer in the chosen solvent system to create a homogenous solution. A typical concentration is 5-10% w/v total solids.
-
-
Spray Drying Process:
-
Set the spray dryer parameters:
-
Inlet Temperature: Typically 80-120°C. Must be high enough to evaporate the solvent but low enough to avoid drug degradation.
-
Atomization/Gas Flow Rate: Adjust to achieve fine droplets.
-
Solution Feed Rate: Control to maintain the target outlet temperature.
-
-
Pump the drug-polymer solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.
-
Collect the resulting powder from the cyclone separator.
-
-
Secondary Drying:
-
Dry the collected ASD powder under a vacuum at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Amorphicity Confirmation: Analyze the ASD powder using Powder X-ray Diffraction (PXRD). The absence of sharp Bragg peaks indicates an amorphous state. Differential Scanning Calorimetry (DSC) can also be used, showing a single glass transition temperature (Tg).
-
Dissolution Testing: Perform a dissolution test comparing the ASD to the unformulated crystalline drug. Use a biorelevant medium (e.g., FaSSIF or FeSSIF). Measure the concentration of dissolved this compound over time by HPLC. The ASD should exhibit a much faster dissolution rate and achieve a higher, supersaturated concentration.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250g)
-
This compound formulations (e.g., simple suspension, ASD, lipid-based)
-
Dosing vehicles
-
Oral gavage needles
-
Intravenous injection supplies (for IV dose group)
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS for bioanalysis of plasma samples
Methodology:
-
Animal Acclimation & Dosing:
-
Acclimate animals for at least 3 days. Fast animals overnight (~12 hours) before dosing, with free access to water.
-
Divide animals into groups (n=3-5 per group). Example groups:
-
Group 1: IV bolus (e.g., 1 mg/kg) for bioavailability calculation.
-
Group 2: Oral gavage of simple suspension (e.g., 10 mg/kg).
-
Group 3: Oral gavage of ASD formulation (e.g., 10 mg/kg).
-
-
Administer the dose accurately based on body weight.
-
-
Blood Sampling:
-
Collect blood samples (typically ~50-100 µL) from the tail vein or saphenous vein at predetermined time points.
-
Suggested time points for oral groups: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Suggested time points for IV group: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect samples into EDTA-coated tubes and immediately place them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Harvest the supernatant (plasma) and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method to quantify the concentration of this compound in the plasma samples.
-
The method should include a standard curve and quality control samples.
-
-
Pharmacokinetic Analysis:
-
Use software like Phoenix WinNonlin to calculate PK parameters from the plasma concentration-time data.
-
Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
-
Technical Support Center: Addressing Toxicity of NAMPT Inhibitors in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing toxicity issues encountered with NAMPT inhibitors, including compounds structurally or functionally related to Nampt-IN-3, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with NAMPT inhibitors in animal models?
A1: The most frequently reported dose-limiting toxicities for NAMPT inhibitors in animal models include hematological, gastrointestinal, cardiac, and retinal toxicities.[1][2][3][4][5] Specifically, researchers may observe:
-
Thrombocytopenia: A significant decrease in platelet count is a common on-target toxicity.[1][2][3]
-
Gastrointestinal (GI) Toxicity: Symptoms such as nausea, vomiting, and diarrhea are often reported.[1][3]
-
Cardiotoxicity: Functional effects leading to congestive heart failure, myocardial degeneration, and sudden death have been observed in rodents with some NAMPT inhibitors.[4][5]
-
Retinal Toxicity: Degeneration of the outer nuclear layer of the retina has been noted in preclinical studies.[2][5]
-
Other Bone Marrow-Related Toxicities: Anemia and neutropenia can also occur, particularly at high doses.[2]
Q2: Why do NAMPT inhibitors cause these toxicities?
A2: NAMPT is the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[6][7] NAD+ is essential for numerous cellular processes, including energy metabolism, DNA repair, and redox reactions, in both cancer cells and healthy tissues.[3][7] By inhibiting NAMPT, these drugs deplete the intracellular NAD+ pool, leading to cell death.[1] This lack of selectivity between tumor cells and highly metabolic normal cells in tissues like the bone marrow, retina, and heart is the primary reason for the observed on-target toxicities.[1][2]
Q3: Can the toxicity of NAMPT inhibitors be mitigated?
A3: Yes, co-administration of nicotinic acid (NA), also known as niacin, has been explored as a strategy to mitigate the toxicity of NAMPT inhibitors.[4][8] NA can be utilized by the Preiss-Handler pathway to produce NAD+, bypassing the NAMPT-dependent salvage pathway.[8] This can help rescue healthy tissues from NAD+ depletion. However, this approach may also compromise the anti-tumor efficacy of the NAMPT inhibitor, especially in tumors that can utilize the Preiss-Handler pathway.[9]
Q4: Are there differences in the toxicity profiles of various NAMPT inhibitors?
A4: Yes, different NAMPT inhibitors can have varying toxicity profiles. For instance, some newer generation inhibitors like OT-82 have been reported to have a better safety profile with no observed cardiac, neurological, or retinal toxicities in preclinical studies, while still causing dose-limiting hematopoietic toxicity.[2][5]
Troubleshooting Guides
Issue 1: Unexpectedly High Animal Mortality
Possible Cause: The dose of the NAMPT inhibitor is too high, leading to severe on-target toxicity.
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of the NAMPT inhibitor in subsequent cohorts.
-
Dose Escalation Study: If you have not already, perform a dose escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Review Formulation and Administration: Ensure the drug is properly formulated and administered as per the protocol. Inconsistent formulation can lead to dose variability.
-
Co-administration with Nicotinic Acid: Consider co-administering nicotinic acid to potentially mitigate toxicity. However, be aware of the potential for reduced efficacy.[4][9]
Issue 2: Significant Body Weight Loss and Signs of GI Distress
Possible Cause: Gastrointestinal toxicity is a known side effect of NAMPT inhibitors.[1][3]
Troubleshooting Steps:
-
Supportive Care: Provide supportive care to the animals, including hydration and nutritional support.
-
Dosing Schedule Modification: Consider altering the dosing schedule (e.g., intermittent dosing instead of daily) to allow for recovery between treatments.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to assess the severity of the GI effects.
-
Pathological Examination: Perform a gross and histopathological examination of the GI tract to understand the underlying pathology.
Issue 3: Abnormal Hematological Parameters (Thrombocytopenia, Anemia, Neutropenia)
Possible Cause: Bone marrow suppression is a hallmark on-target toxicity of NAMPT inhibitors.[2]
Troubleshooting Steps:
-
Regular Blood Monitoring: Implement regular complete blood count (CBC) monitoring to track changes in platelet, red blood cell, and neutrophil counts.
-
Dose and Schedule Adjustment: Adjust the dose or schedule based on the severity of the hematological toxicity. A nadir and recovery period should be established.
-
Consider a Different Inhibitor: If hematological toxicity is unmanageable, consider switching to a NAMPT inhibitor with a potentially wider therapeutic window.
Data Presentation
Table 1: Representative In Vivo Toxicity of NAMPT Inhibitors in Rodent Models
Disclaimer: The following data is for the well-characterized NAMPT inhibitors FK866 and GMX1778 and may not be directly representative of this compound. This table is for illustrative purposes to highlight common toxicities and their observed severity.
| Parameter | NAMPT Inhibitor | Animal Model | Dose and Schedule | Observed Toxicities | Reference |
| Mortality | GMX1778 | Mice | 125 mg/kg, PO, 5 consecutive days | Significant body weight loss, some mortality | [5] |
| Hematology | FK866 | Mice | 5 mg/kg, IP | No overt signs of toxicity or weight loss in combination therapy | [8][10] |
| Cardiotoxicity | GMX1778 | Rodents | Not specified | Myocardial degeneration, congestive heart failure | [4][5] |
| Retinal Toxicity | GNE-617 (related to GMX1778) | Rodents | Not specified | Retinal damage | [5] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration and Toxicity Monitoring of a NAMPT Inhibitor
-
Animal Model: Select an appropriate rodent model (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats).
-
Drug Formulation:
-
Solubilize the NAMPT inhibitor in a suitable vehicle (e.g., DMSO, followed by dilution in PBS or a solution of PEG400 and Tween 80).
-
The final concentration of the vehicle components should be kept low and consistent across all treatment groups.
-
-
Dose and Administration:
-
Based on preliminary studies or literature on similar compounds, select a starting dose.
-
Administer the drug via the intended route (e.g., intraperitoneal injection, oral gavage).
-
-
Toxicity Monitoring:
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in activity, posture, grooming, and signs of pain or distress.
-
Body Weight: Record body weight daily. A loss of more than 15-20% may necessitate euthanasia.
-
Hematology: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points post-treatment for complete blood counts.
-
Serum Chemistry: Analyze serum for markers of liver and kidney function.
-
Histopathology: At the end of the study, or if animals are euthanized due to toxicity, collect key organs (liver, kidney, heart, spleen, bone marrow, and eyes) for histopathological analysis.
-
Protocol 2: Assessment of Cardiotoxicity
-
Echocardiography: Perform serial echocardiograms to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Electrocardiography (ECG): Monitor for any changes in cardiac rhythm.
-
Histopathology: At necropsy, carefully examine the heart for gross abnormalities. Process heart tissue for H&E staining to look for myocardial degeneration, inflammation, or fibrosis.
-
Biomarkers: Measure serum levels of cardiac troponins as indicators of cardiac damage.
Visualizations
Caption: Simplified NAMPT Signaling Pathway and Inhibition.
References
- 1. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 2. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAMPT Inhibitors Failure - Key Reasons | Blog [rootsanalysis.com]
- 4. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
Refining Nampt-IN-3 dosage for long-term efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nampt-IN-3 in long-term efficacy studies. The information provided is based on the broader class of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, and specific parameters for this compound should be optimized accordingly.
Troubleshooting Guide
Researchers may encounter several challenges when establishing a long-term dosing regimen for this compound. The following table outlines potential issues, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Toxicity / Poor Tolerability | - Dosage is too high.- Off-target effects.- Vehicle toxicity.- Inappropriate dosing frequency. | - Perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).- Monitor for common NAMPT inhibitor-related toxicities such as thrombocytopenia, gastrointestinal issues, anemia, and leukopenia.[1][2][3]- Include a vehicle-only control group to assess vehicle toxicity.- Adjust dosing frequency (e.g., from daily to every other day) based on toxicity and pharmacokinetic (PK) data. |
| Lack of Efficacy | - Dosage is too low.- Poor bioavailability or rapid clearance.- Development of drug resistance.- Inappropriate animal model. | - Increase the dose in a stepwise manner, monitoring for both efficacy and toxicity.- Characterize the pharmacokinetic profile of this compound to ensure adequate exposure.- Investigate mechanisms of resistance, such as upregulation of alternative NAD+ synthesis pathways (e.g., Preiss-Handler pathway via NAPRT).[4][5]- Ensure the selected tumor model is dependent on the NAMPT pathway for NAD+ synthesis.[1] |
| Inconsistent Results Between Animals | - Variability in drug administration.- Differences in individual animal metabolism.- Tumor heterogeneity. | - Ensure consistent and accurate dosing technique.- Increase the number of animals per group to improve statistical power.- Characterize the genetic and metabolic profile of the xenograft or tumor model. |
| Compound Solubility/Stability Issues | - Poor solubility of this compound in the chosen vehicle.- Degradation of the compound over time. | - Test various biocompatible vehicles to find one that ensures complete dissolution and stability.- Prepare fresh dosing solutions for each administration.- Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature). |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in long-term studies.
| Question | Answer |
| What is the mechanism of action for this compound? | This compound is a NAMPT inhibitor. NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including metabolism and DNA repair.[4][6] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to cell death, particularly in cancer cells that have a high demand for NAD+.[4][7] |
| What are the known dose-limiting toxicities of NAMPT inhibitors? | The most common dose-limiting toxicities observed with NAMPT inhibitors in preclinical and clinical studies are hematological, including thrombocytopenia (low platelet count), anemia, and neutropenia.[3] Gastrointestinal toxicity (nausea, vomiting, diarrhea) is also frequently reported.[2][5] Some preclinical studies have also indicated potential for retinal and cardiac toxicities at high doses.[3][8] |
| How can I mitigate the toxicity of this compound in my long-term study? | Co-administration of nicotinic acid (NA) has been explored as a strategy to rescue normal tissues from the toxic effects of NAMPT inhibition.[9][10] This approach relies on the presence of the enzyme NAPRT1 in healthy tissues, which can use NA to produce NAD+ via the Preiss-Handler pathway, bypassing the NAMPT block.[9] However, this strategy is only effective for tumors that are deficient in NAPRT1.[9][11] Careful monitoring of animal health, including regular blood counts and body weight measurements, is crucial. |
| What starting dose should I use for my in vivo experiments? | For NAMPT inhibitors like FK866, intraperitoneal (i.p.) doses in preclinical mouse models have ranged from 0.5 to 25 mg/kg daily. It is critical to perform a dose-finding study for this compound to determine its specific therapeutic window. Start with a low dose and escalate until signs of toxicity are observed or the desired efficacy is achieved. |
| How can I monitor the in vivo efficacy of this compound? | Efficacy can be assessed by measuring tumor growth inhibition over time. Additionally, pharmacodynamic (PD) markers can be monitored in tumor and surrogate tissues. A key PD marker for NAMPT inhibitors is the level of NAD+.[9] A significant decrease in intratumoral NAD+ levels following treatment would indicate target engagement. |
Experimental Protocols
In Vivo Dose Formulation and Administration
This protocol provides a general guideline for preparing and administering this compound for in vivo studies.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles appropriate for the route of administration (e.g., i.p., oral gavage)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle components in the correct order, typically starting with the solvent in which the compound is most soluble (e.g., DMSO).
-
Vortex the mixture thoroughly between the addition of each component.
-
If necessary, use a sonicator to aid in dissolution.
-
Visually inspect the solution to ensure it is clear and free of precipitation.
-
Administer the formulation to the animals via the chosen route immediately after preparation.
Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Procedure:
-
Select a starting dose based on in vitro potency and any available in vivo data for similar compounds.
-
Enroll a small group of animals (e.g., 3-5 per group) for each dose level.
-
Administer escalating doses of this compound to different groups.
-
Monitor the animals daily for clinical signs of toxicity, including:
-
Changes in body weight (a loss of >15-20% is often a sign of significant toxicity)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, reduced activity)
-
-
Collect blood samples at baseline and at the end of the study for complete blood counts (CBC) to assess hematological toxicity.
-
The MTD is defined as the highest dose that does not cause mortality, significant weight loss, or other severe clinical signs of toxicity.
Visualizations
NAMPT Signaling Pathway
Caption: The NAMPT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Long-Term Efficacy Study
Caption: Workflow for a preclinical long-term efficacy study of this compound.
References
- 1. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
- 2. NAMPT Inhibitors Failure - Key Reasons | Blog [rootsanalysis.com]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 6. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cell Line-Specific Responses to Nampt-IN-3 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nampt-IN-3. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound depletes the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes including energy metabolism, DNA repair, and cell signaling.[1][2][3][4] Cancer cells, with their high metabolic demand, are particularly sensitive to NAD+ depletion, leading to energy crisis, inhibition of DNA repair mechanisms, and ultimately, apoptotic cell death.[1][2][3]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
The differential sensitivity of cell lines to this compound and other NAMPT inhibitors is a well-documented phenomenon and can be attributed to several factors:
-
Expression of Alternative NAD+ Biosynthesis Enzymes: Cells can synthesize NAD+ through two other pathways: the Preiss-Handler pathway from nicotinic acid (NA) and the de novo pathway from tryptophan. Cell lines with high expression of Nicotinate Phosphoribosyltransferase (NAPRT), the key enzyme in the Preiss-Handler pathway, can bypass the NAMPT blockade and are thus more resistant to this compound.[3][5]
-
Metabolic Phenotype: Cancer cells exhibit a spectrum of metabolic dependencies. Cells that are highly reliant on glycolysis, a process heavily dependent on NAD+, are generally more sensitive to NAMPT inhibition.[2][6][7][8]
-
DNA Repair Capacity: NAMPT inhibition impairs the function of NAD+-dependent DNA repair enzymes like Poly (ADP-ribose) polymerases (PARPs).[5] Therefore, cell lines with existing defects in DNA repair pathways may show increased sensitivity to this compound.
-
Expression Levels of NAMPT: While not always a direct correlation, some studies suggest that higher levels of NAMPT expression can be associated with increased dependence on the salvage pathway, potentially leading to greater sensitivity to its inhibition.
Q3: What are the expected downstream effects of this compound treatment?
Treatment with this compound is expected to induce a cascade of downstream cellular events, primarily driven by NAD+ depletion:
-
Metabolic Reprogramming: Inhibition of glycolysis at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, leading to an energy crisis (ATP depletion).[2][7][8] It can also affect the tricarboxylic acid (TCA) cycle and the pentose phosphate pathway.[2][6]
-
Inhibition of NAD+-dependent Enzymes: Reduced activity of sirtuins (e.g., SIRT1) and PARPs, which are involved in gene silencing, DNA repair, and cell survival.[1][9][10]
-
Induction of Oxidative Stress: Depletion of NAD+ can disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS).[1][11]
-
Cell Cycle Arrest and Apoptosis: The culmination of these effects is the induction of cell cycle arrest and programmed cell death (apoptosis).[1]
Troubleshooting Guide
Issue 1: Little to no cytotoxic effect of this compound on my cell line.
-
Possible Cause 1: High NAPRT Expression.
-
Troubleshooting Step: Check the expression level of NAPRT in your cell line via western blot or qPCR. If NAPRT is highly expressed, the cells may be utilizing the Preiss-Handler pathway to synthesize NAD+, thus bypassing the NAMPT inhibition.
-
Solution: Consider using a combination therapy with a NAPRT inhibitor or using cell lines known to have low NAPRT expression.
-
-
Possible Cause 2: Incorrect Drug Concentration or Treatment Duration.
-
Troubleshooting Step: Perform a dose-response experiment (e.g., IC50 determination) with a wide range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours).
-
Solution: Optimize the concentration and incubation time based on the IC50 curve for your specific cell line.
-
-
Possible Cause 3: Drug Inactivity.
-
Troubleshooting Step: Verify the activity of your this compound stock by testing it on a known sensitive cell line.
-
Solution: If the drug is inactive, obtain a new, validated batch of the compound.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Troubleshooting Step: Ensure consistent cell passage number, seeding density, and media composition for all experiments.
-
Solution: Standardize your cell culture protocol and monitor cell health and confluence closely.
-
-
Possible Cause 2: Instability of this compound in Solution.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solution: Aliquot the stock solution upon receipt and store at the recommended temperature.
-
Issue 3: Unexpected off-target effects.
-
Possible Cause: this compound may have other cellular targets.
-
Troubleshooting Step: Review the literature for any known off-target effects of this compound or similar NAMPT inhibitors.
-
Solution: If off-target effects are suspected, consider using a structurally different NAMPT inhibitor as a control to confirm that the observed phenotype is due to NAMPT inhibition.
-
Data Presentation
Table 1: Comparative IC50 Values of Representative NAMPT Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | NAMPT Inhibitor | IC50 (nM) | Reference |
| U87 | Glioblastoma | FK866 | 170,000 | [12] |
| HTB-26 | Breast Cancer | Compound 1 | 10,000 - 50,000 | [13] |
| PC-3 | Pancreatic Cancer | Compound 1 | 10,000 - 50,000 | [13] |
| HepG2 | Hepatocellular Carcinoma | Compound 1 | 10,000 - 50,000 | [13] |
| HCT116 | Colorectal Cancer | Compound 2 | 340 | [13] |
| A2780 | Ovarian Cancer | Compound 3 | 5 | [3] |
| Caki-1 | Kidney Cancer | KPT-9274 | 600 | [3] |
Note: Data for specific this compound IC50 values are limited in publicly available literature. The values presented here are for other NAMPT inhibitors and serve as a reference for the range of potencies observed across different cancer cell lines.
Table 2: Quantitative Effects of NAMPT Inhibition on Cellular NAD+ Levels
| Cell Line | Treatment | Duration (hours) | NAD+ Reduction (%) | Reference |
| Oocytes | NAMPT-KD | - | 50 | [11] |
| HFD Oocytes | - | - | Significant Reduction | [11] |
| Glioma Tissue | KPT-9274 | - | Significant Decrease | [1] |
| A549 | SBI-797812 (10 µM) | 4 | - | [9] |
| HDF-MYC-ER | 4-OHT (48h) | 48 | - | [10] |
Note: This table illustrates the typical reduction in NAD+ levels following NAMPT inhibition. The exact percentage of reduction can vary depending on the cell line, inhibitor concentration, and treatment duration.
Experimental Protocols
1. Cell Viability Assay (MTT/WST-1 Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[14]
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C.
-
Measurement: Read the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. NAD+/NADH Measurement Assay
This protocol allows for the quantification of intracellular NAD+ and NADH levels.
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them using an appropriate extraction buffer (acidic for NAD+ and basic for NADH).
-
Extraction: Heat the lysates to degrade interfering enzymes.
-
Neutralization: Neutralize the extracts.
-
Cycling Reaction: Add the extracts to a reaction mixture containing a cycling enzyme (e.g., alcohol dehydrogenase) and a substrate that gets reduced in the presence of NAD+/NADH.[15]
-
Detection: The product of the cycling reaction is then measured colorimetrically or fluorometrically using a microplate reader.
-
Quantification: Determine the concentrations of NAD+ and NADH by comparing the readings to a standard curve.
3. Western Blot Analysis for Downstream Targets (SIRT1 and PARP)
This protocol is for assessing the protein levels of key downstream effectors of NAMPT inhibition.
-
Cell Lysis: Treat cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for cell viability assay.
Caption: Troubleshooting logic for lack of cytotoxicity.
References
- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uniprot.org [uniprot.org]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 9. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. NAMPT reduction‐induced NAD+ insufficiency contributes to the compromised oocyte quality from obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear transport of nicotinamide phosphoribosyltransferase is cell cycle–dependent in mammalian cells, and its inhibition slows cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
Improving the stability of Nampt-IN-3 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of Nampt-IN-3. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems you might encounter when working with this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in stock solution (DMSO) | - Supersaturated solution.- Absorption of water by DMSO, reducing solubility.- Improper storage temperature. | - Gently warm the stock solution to 37°C and use sonication to aid dissolution.[1]- Use fresh, anhydrous DMSO to prepare stock solutions.- Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][2] |
| Precipitation of this compound in aqueous buffer/media | - Low aqueous solubility of this compound.- The final concentration of DMSO in the aqueous solution is too low to maintain solubility. | - Ensure the final DMSO concentration in your aqueous solution is sufficient to maintain solubility (typically ≥0.1%). Perform a solubility test with your specific buffer or media if necessary.- Prepare the final dilution from a freshly prepared DMSO stock solution. |
| Inconsistent or non-reproducible experimental results | - Degradation of this compound in stock or working solutions.- Multiple freeze-thaw cycles of the stock solution.- Inaccurate pipetting of the inhibitor. | - Prepare fresh working solutions for each experiment from a stable stock.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]- Use calibrated pipettes and proper pipetting techniques. |
| Loss of compound activity over time | - Chemical degradation of this compound. While specific degradation pathways for this compound are not extensively documented, molecules with amide and pyridine moieties can be susceptible to hydrolysis and oxidation.[3][4][5] | - Store stock solutions protected from light.- For long-term storage, consider flushing the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.- Regularly check the purity of your stock solution using HPLC if you suspect degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For preparation of stock solutions, use anhydrous DMSO.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2]
Q3: My this compound solution has been stored at room temperature for an extended period. Is it still viable?
A3: Prolonged storage at room temperature is not recommended and may lead to degradation of the compound. The stability of small molecules in DMSO at room temperature can decrease significantly over time. It is advisable to use a fresh stock solution or test the purity of the existing solution by a method such as HPLC before use.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: Direct dissolution in aqueous solutions is not recommended due to the low aqueous solubility of many small molecule inhibitors. It is best practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or media. Ensure the final concentration of DMSO is compatible with your experimental system and does not exceed levels that could cause cellular toxicity (typically <0.5%).
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been detailed in publicly available literature, its chemical structure contains amide and pyridine functional groups. Molecules with these moieties can be susceptible to hydrolysis (cleavage of the amide bond) and oxidation.[3][4][5] To minimize potential degradation, it is crucial to follow the recommended storage and handling procedures.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound by HPLC-UV
Objective: To evaluate the stability of this compound in a given solvent over time and under specific storage conditions.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Volumetric flasks and pipettes
Procedure:
-
Method Development (if not established):
-
Develop a reverse-phase HPLC method capable of separating this compound from potential degradants.
-
A typical starting point would be a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent of interest (e.g., DMSO, cell culture media) at a known concentration.
-
Divide the solution into multiple aliquots for analysis at different time points.
-
Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot and allow it to come to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Nampt-IN-3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage, handling, and use of Nampt-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a dual inhibitor, simultaneously targeting nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylases (HDACs).[1][2] By inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, this compound disrupts cellular metabolism and energy production. Its inhibition of HDACs, which are key epigenetic regulators, leads to changes in gene expression. This dual action effectively induces programmed cell death (apoptosis) and autophagy in cancer cells.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid compound in newly opened, anhydrous DMSO. If the compound does not dissolve readily, gentle warming to 37°C and sonication can be used to aid dissolution.
Q4: In which cell culture media has this compound been used?
While specific stability data in various media is not extensively published, researchers have successfully used this compound in standard cell culture media such as DMEM and RPMI-1640, supplemented with fetal bovine serum (FBS). It is good practice to prepare fresh working dilutions in your specific cell culture medium for each experiment to minimize potential degradation.
Troubleshooting Guide
Issue 1: I am observing precipitation of this compound in my cell culture medium.
-
Possible Cause: The concentration of this compound in the final working solution may be too high, exceeding its solubility in the aqueous environment of the cell culture medium.
-
Solution:
-
Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced precipitation and toxicity.
-
Prepare a more diluted stock solution and add a larger volume to your culture, ensuring thorough mixing.
-
Consider performing a solubility test in your specific cell culture medium before beginning your experiment.
-
Issue 2: My cells are not responding to this compound treatment as expected.
-
Possible Cause 1: Inactive compound. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Solution: Always store the solid compound and stock solutions at the recommended temperatures and aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] When in doubt, use a fresh vial of the compound.
-
-
Possible Cause 2: Cell line resistance. Some cell lines may exhibit intrinsic or acquired resistance to NAMPT or HDAC inhibitors.
-
Solution:
-
Verify the expression levels of NAMPT and relevant HDACs in your cell line.
-
Consider combination therapies, as studies have shown that combining NAMPT inhibitors with other agents can overcome resistance.[4]
-
Ensure that the treatment duration is sufficient to induce a cellular response, which can range from 24 to 72 hours or longer depending on the cell line and the endpoint being measured.
-
-
Issue 3: I am observing unexpected or off-target effects in my experiments.
-
Possible Cause: While this compound is designed as a dual inhibitor of NAMPT and HDACs, like many small molecules, it may have other cellular targets. Off-target effects have been reported for other NAMPT inhibitors.
-
Solution:
-
Include appropriate controls in your experiments, such as a well-characterized NAMPT-specific inhibitor and an HDAC-specific inhibitor, to delineate the effects of inhibiting each target individually.
-
Perform dose-response experiments to identify the optimal concentration range that elicits the desired on-target effects with minimal off-target activity.
-
Consult the literature for known off-target effects of dual NAMPT/HDAC inhibitors and consider assays to test for these in your experimental system.
-
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[3]
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Apoptosis and Autophagy Markers
This protocol provides a framework for detecting changes in protein expression associated with apoptosis and autophagy following this compound treatment.
Materials:
-
This compound
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-LC3B, anti-p62)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and treat with this compound at the desired concentrations and for the appropriate duration.
-
Harvest the cells and prepare whole-cell lysates using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
For loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
Signaling Pathways and Workflows
Caption: Dual inhibition of NAMPT and HDAC by this compound leads to apoptosis and autophagy.
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
References
Validation & Comparative
Validating the In Vivo Anti-Tumor Efficacy of Novel NAMPT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor effects of novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, using several well-characterized compounds as benchmarks. As information on a specific compound designated "Nampt-IN-3" is not publicly available, this document focuses on representative NAMPT inhibitors with published in vivo data to illustrate the validation process and comparative efficacy. The information herein is intended to guide researchers in designing and evaluating preclinical studies for this class of anti-cancer agents.
Introduction to NAMPT Inhibition in Cancer Therapy
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism, DNA repair, and signaling. Cancer cells, with their high metabolic and proliferative rates, exhibit an increased demand for NAD+, making them particularly vulnerable to the depletion of this critical molecule. Inhibition of NAMPT disrupts NAD+ homeostasis, leading to an energy crisis, accumulation of DNA damage, and ultimately, cancer cell death. This vulnerability has positioned NAMPT as a promising target for cancer therapy.
Comparative In Vivo Efficacy of NAMPT Inhibitors
The following tables summarize the in vivo anti-tumor activity of several notable NAMPT inhibitors across various cancer models. These compounds have been selected based on the availability of preclinical data and their representation of different structural classes and potencies.
| Inhibitor | Cancer Model | Dosing Regimen | Key Efficacy Results | Toxicity/Tolerability | Reference |
| KPT-9274 | Acute Myeloid Leukemia (MV4-11 xenograft) | 150 mg/kg, oral, daily | Dramatically inhibited tumor growth and improved overall survival (median survival not reached at day 49 vs. 36 days for vehicle).[1] | Not specified in detail, but described as demonstrating promising activity.[1] | [1] |
| Diffuse Large B-Cell Lymphoma (WSU-DLCL2 xenograft) | 150 mg/kg, oral, daily for 3 weeks | Approximately 50% reduction in tumor volume.[2] | No significant change in body weight.[2] | [2] | |
| Triple Negative Breast Cancer (MDA-MB-231 xenograft) | 150 mg/kg, oral, twice daily, 4 days/week for 6 weeks | Almost a five-fold reduction in tumor volume and weight.[3] | Treatment did not significantly affect mice body weight.[3] | [3] | |
| LSN3154567 | Non-Small Cell Lung Cancer (NCI-H1155 xenograft, NAPRT1-deficient) | 10 mg/kg, twice daily, 4 days on/3 days off | Significant tumor growth inhibition (~103%) with regression.[4] | Co-administration with nicotinic acid mitigates hematological and retinal toxicities. | [4] |
| Fibrosarcoma (HT-1080 xenograft, NAPRT1-deficient) | Not specified in detail | Significant tumor growth inhibition.[4] | Not specified in detail. | [4] | |
| Burkitt's Lymphoma (Namalwa xenograft, NAPRT1-deficient) | Not specified in detail | Significant tumor growth inhibition.[4] | Not specified in detail. | [4] | |
| STF-118804 | Pancreatic Ductal Adenocarcinoma (Panc-1 orthotopic) | 25 mg/kg, daily for 3 weeks | Reduced tumor size.[5][6] | Body weight of the animals remained constant.[7] | [5][6][7] |
| Acute Lymphoblastic Leukemia (Orthotopic xenotransplant) | 25 mg/kg, subcutaneous, twice daily | Improved survival and effectively depleted leukemia-initiating cells.[8] | Not specified in detail. | [8] | |
| OT-82 | Ewing Sarcoma (TC71 and TC32 xenografts) | 5, 25, or 50 mg/kg, 3 days on/4 days off | Impaired tumor growth and prolonged survival.[9] | Favorable toxicity profile.[9] | [9] |
| Hematological Malignancies (Mouse xenograft models) | 20 or 40 mg/kg | Increased survival to 100% (40 mg/kg) and 56% (20 mg/kg) in a Burkitt's lymphoma model.[3] | No cardiac, neurological, or retinal toxicities observed. Hematopoietic and lymphoid organs were primary targets for dose-limiting toxicity.[4][10] | [3][4][10] | |
| GMX1778 (CHS-828) | Neuroblastoma (SH-SY5Y xenograft) | Daily oral treatment | Reduced tumor growth by 82%; complete tumor regression in 44% of animals.[11] | No apparent toxicity.[11] | [11] |
| NAPRT1-deficient xenografts | 150 mg/kg or 650 mg/kg (24-h IV infusion) | Antitumor activity maintained with nicotinic acid co-administration. | Mortality at toxic doses reduced with nicotinic acid.[12] | [12] | |
| FK866 | Anaplastic Meningioma (Xenograft) | 20 mg/kg, intraperitoneal, daily for 28 days | Effectively suppressed tumor volume.[13] | Not specified in detail. | [13] |
| Pancreatic Cancer (KP4 xenograft) | Not specified in detail | In combination with metformin, tumor volume was ~75% smaller than vehicle and 40% smaller than either drug alone.[8] | Undetectable toxicity in combination with metformin.[1] | [1][8] |
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the validation of in vivo anti-tumor effects. Below is a generalized methodology for a subcutaneous xenograft model, which can be adapted for specific cancer cell lines and investigational compounds.
I. Cell Culture and Preparation
-
Cell Line Maintenance: Culture cancer cells in the recommended complete medium, ensuring they are free from contamination. Cells should be in the logarithmic growth phase (70-80% confluency) at the time of harvesting.[14]
-
Harvesting: Wash cells with phosphate-buffered saline (PBS) and detach them using a minimal amount of trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.[14]
-
Cell Counting and Viability: Wash the cell pellet twice with PBS. Resuspend the cells and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion; viable cells will exclude the dye.[14]
-
Final Preparation: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1–5 × 10⁷ cells/mL). For some cell lines, mixing the cell suspension 1:1 with Matrigel on ice can improve tumor engraftment.[15] Keep the cell suspension on ice until injection.[15]
II. Animal Handling and Tumor Inoculation
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old. Allow for an acclimatization period of 3-5 days.[14]
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Injection Site Preparation: Shave the injection site (commonly the flank) and sterilize the skin with 70% ethanol and/or an iodine solution.[14]
-
Subcutaneous Injection: Using a 1-cc syringe with a 27- or 30-gauge needle, inject the prepared cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.[14][16] Inject slowly and withdraw the needle carefully to prevent leakage.[16]
III. Drug Administration and Monitoring
-
Tumor Growth Monitoring: Once tumors are palpable and reach a predetermined average volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[14]
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula: Volume = (width)² x length/2.[14]
-
Drug Administration: Administer the NAMPT inhibitor and vehicle control according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
-
Toxicity Assessment: Monitor the general health of the mice daily. Record body weight at regular intervals as an indicator of systemic toxicity.[17] Observe for any signs of distress or adverse effects.
IV. Endpoint and Data Analysis
-
Experimental Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined maximum size, or when signs of excessive morbidity are observed.
-
Data Collection: At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Statistical Analysis: Analyze the tumor growth data to determine the percentage of tumor growth inhibition (%TGI). Compare the mean tumor volumes and body weights between the treatment and control groups using appropriate statistical tests. Survival data can be analyzed using Kaplan-Meier curves.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the NAMPT signaling pathway and a typical in vivo experimental workflow.
Caption: NAMPT Signaling Pathway and Inhibition.
Caption: In Vivo Anti-Tumor Efficacy Workflow.
Conclusion
The preclinical in vivo validation of NAMPT inhibitors is a critical step in their development as anti-cancer therapeutics. This guide provides a framework for comparing the efficacy of novel compounds like the conceptual "this compound" against established benchmarks. By employing standardized experimental protocols and thoroughly documenting key efficacy and toxicity endpoints, researchers can generate robust and comparable data to support the advancement of promising new NAMPT inhibitors into clinical trials. The provided data on existing inhibitors highlights the potential of this therapeutic strategy across a range of malignancies and underscores the importance of continued research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CHS 828 inhibits neuroblastoma growth in mice alone and in combination with antiangiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. yeasenbio.com [yeasenbio.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. researchgate.net [researchgate.net]
Independent Verification of Nampt-IN-3's Selectivity for NAMPT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nampt-IN-3's selectivity for its target, Nicotinamide Phosphoribosyltransferase (NAMPT), in the context of other known NAMPT inhibitors. The information is presented to aid researchers in evaluating its potential for use in preclinical studies.
Executive Summary
This compound is a dual inhibitor, demonstrating potent inhibition of both NAMPT and Histone Deacetylases (HDACs). With an IC50 of 31 nM for NAMPT and 55 nM for HDAC, it presents a unique polypharmacological profile. This dual activity distinguishes it from many other NAMPT inhibitors that have been developed with a primary focus on high selectivity for NAMPT alone. This guide will delve into the available data to compare its NAMPT inhibitory potency with that of other compounds and discuss its selectivity profile.
Comparative Selectivity of NAMPT Inhibitors
The selectivity of a pharmacological inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the in vitro potency (IC50) of this compound against NAMPT and HDAC, alongside a selection of other notable NAMPT inhibitors. A lower IC50 value indicates higher potency.
| Inhibitor | NAMPT IC50 (nM) | Other Target(s) & IC50 (nM) | Notes |
| This compound | 31 | HDAC (55) | Dual inhibitor of NAMPT and HDAC. |
| Nampt-IN-1 (LSN3154567) | 3.1 | CSF1R (~840) | Highly selective for NAMPT; tested against a panel of over 100 kinases with minimal off-target activity.[1] |
| GNE-617 | 5 | Not specified | Described as a specific NAMPT inhibitor. |
| (E)-Daporinad (FK866) | 0.09 | Not specified | One of the earliest and most potent NAMPT inhibitors. |
| CHS-828 (GMX1778) | <25 | Not specified | A well-characterized NAMPT inhibitor. |
| OT-82 | 2.89 ± 0.47 | Not specified | Shows higher potency against hematopoietic malignancies. |
| Compound 11 | 5 | Not specified | A potent NAMPT inhibitor with significant anti-proliferative activity.[2] |
| KPT-9274 | ~120 | PAK4 | A dual inhibitor of NAMPT and p21-activated kinase 4. |
| A4276 | 492 | Not specified | Developed for selective cytotoxicity in NAPRT-deficient cancers. |
| STF-118804 | <10 (in some cell lines) | Not specified | Identified through a phenotypic screen for anti-leukemic properties.[3][4] |
Understanding this compound's Dual Selectivity
The data clearly positions this compound as a potent inhibitor of both NAMPT and HDAC. This dual-targeting action can be a deliberate therapeutic strategy, as the interplay between cellular metabolism (regulated by NAMPT) and epigenetics (regulated by HDACs) is a key area of cancer research. The rationale for developing such dual inhibitors is to achieve a synergistic antitumor effect.
For researchers specifically interested in the effects of NAMPT inhibition, the use of this compound requires careful consideration and appropriate control experiments to delineate the effects of NAMPT inhibition from those of HDAC inhibition. In contrast, for studies investigating the combined effects of targeting both pathways, this compound could be a valuable tool.
Experimental Protocols
To independently verify the selectivity of a NAMPT inhibitor like this compound, a combination of biochemical and cell-based assays is essential.
Biochemical Assay for NAMPT Inhibition
This assay directly measures the enzymatic activity of purified NAMPT in the presence of an inhibitor.
Objective: To determine the IC50 value of an inhibitor against purified NAMPT enzyme.
Principle: The enzymatic activity of NAMPT is measured by quantifying the production of its product, nicotinamide mononucleotide (NMN), or by coupling the reaction to subsequent enzymes that produce a detectable signal (e.g., colorimetric or fluorescent).
Materials:
-
Purified recombinant human NAMPT enzyme
-
Nicotinamide (NAM, substrate)
-
Phosphoribosyl pyrophosphate (PRPP, substrate)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagents (e.g., NMNAT, NAD+/NADH-dependent dehydrogenase, and a chromogenic or fluorogenic substrate)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a microplate, add the assay buffer, NAMPT enzyme, and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrates (NAM and PRPP) and ATP.
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Add the detection reagents to quantify the amount of NMN produced.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Off-Target Selectivity Profiling (Kinase Panel as an Example)
To assess the selectivity of an inhibitor, it is crucial to test it against a broad panel of other enzymes, such as kinases, which are common off-targets for small molecule inhibitors.
Objective: To determine the inhibitory activity of a compound against a panel of purified kinases.
Principle: The activity of each kinase is measured in the presence of a fixed concentration of the test compound. The percentage of inhibition is calculated to identify potential off-target interactions.
Procedure:
-
The test compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases.
-
For each kinase, a specific substrate and ATP are used.
-
The kinase reaction is initiated and allowed to proceed for a set time.
-
The amount of product formed is quantified, often by measuring the amount of ADP produced or the phosphorylation of the substrate.
-
The percentage of inhibition for the test compound against each kinase is calculated.
-
For any significant "hits" (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value.
Visualizing Key Processes
To better understand the context of this compound's activity, the following diagrams illustrate the NAMPT signaling pathway and a typical workflow for assessing inhibitor selectivity.
Caption: The NAMPT signaling pathway, a key regulator of cellular NAD+ levels.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Assessing the Synthetic Lethality of NAMPT Inhibitors with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic lethal effects observed when combining NAMPT (Nicotinamide phosphoribosyltransferase) inhibitors with PARP (Poly (ADP-ribose) polymerase) inhibitors for cancer therapy. While the primary focus is on the conceptual assessment of such combinations, this document utilizes data from well-characterized NAMPT inhibitors as representative examples to illustrate the potential synergies and experimental methodologies. As of this review, specific preclinical data on the compound "Nampt-IN-3" in combination with PARP inhibitors is not publicly available. Therefore, this guide leverages findings from other potent NAMPT inhibitors to provide a framework for evaluating this therapeutic strategy.
The Rationale for Combining NAMPT and PARP Inhibitors
The synergistic relationship between NAMPT and PARP inhibitors is rooted in the critical role of their respective targets in cellular metabolism and DNA damage repair. NAMPT is the rate-limiting enzyme in the salvage pathway that generates nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including the function of PARP enzymes. PARPs are essential for repairing single-strand DNA breaks.
Inhibition of NAMPT leads to a depletion of the cellular NAD+ pool. This NAD+ depletion has a dual effect that enhances the efficacy of PARP inhibitors:
-
Impaired PARP Activity: PARP enzymes require NAD+ as a substrate to function. Reduced NAD+ levels directly hamper the ability of PARP to repair DNA damage.
-
Increased DNA Damage: The metabolic stress induced by NAMPT inhibition can lead to an increase in reactive oxygen species (ROS) and cellular stress, contributing to further DNA damage.
This combination creates a state of "synthetic lethality," where the inhibition of either NAMPT or PARP alone is manageable for cancer cells, but the simultaneous inhibition of both pathways leads to catastrophic DNA damage and apoptotic cell death. This approach is particularly promising in tumors with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a general workflow for assessing the synthetic lethality of NAMPT and PARP inhibitors.
Caption: NAMPT and PARP inhibitor signaling pathway.
Caption: A general experimental workflow.
Comparative Performance of NAMPT Inhibitors with PARP Inhibitors
While specific data for this compound is pending, the following table summarizes the performance of other well-studied NAMPT inhibitors in combination with PARP inhibitors. This data can serve as a benchmark for future studies on this compound.
| NAMPT Inhibitor | PARP Inhibitor(s) | Cancer Type(s) | Key Findings | Reference(s) |
| FK866 | Olaparib | Triple-Negative Breast Cancer (TNBC), Glioblastoma | Demonstrated strong synergistic cytotoxicity. The combination inhibited tumor growth in vivo more effectively than either agent alone. | |
| KPT-9274 | Olaparib, Niraparib | Ovarian Cancer, Ewing Sarcoma | Showed synergistic effects in overcoming PARP inhibitor resistance. The combination led to dramatic tumor regressions in Ewing sarcoma xenograft models. | |
| GMX-1778 (Daporinad) | Olaparib, Niraparib | Ovarian Cancer, Ewing Sarcoma | Synergistically inhibited cell growth in PARP inhibitor-resistant ovarian cancer models. | |
| GNE-618 | Niraparib | Ewing Sarcoma | The combination resulted in significant tumor regressions and delayed tumor regrowth in xenograft models. | |
| This compound | Data not available | Data not available | Further research is needed to assess the synthetic lethal interaction of this compound with PARP inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synthetic lethality. Below are protocols for key experiments.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
This compound and PARP inhibitor of choice
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells into opaque-walled multiwell plates at a predetermined density to ensure logarithmic growth during the experiment. Include control wells with medium only for background luminescence.
-
Incubate cells for 24 hours to allow for attachment.
-
Treat cells with a serial dilution of this compound, the PARP inhibitor, and the combination of both. Include vehicle-treated wells as a negative control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each compound and the combination.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
-
Materials:
-
Treated cells from the experimental setup described above.
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
-
-
Procedure:
-
Follow the cell seeding and drug treatment protocol as for the cell viability assay.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a volume equal to the cell culture medium.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
-
-
Data Analysis:
-
Compare the luminescence signals from treated and untreated cells to determine the fold-increase in apoptosis.
-
DNA Damage Analysis (γH2AX Immunofluorescence Staining)
This method detects the phosphorylation of histone H2AX (γH2AX), which marks the sites of DNA double-strand breaks.
-
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Culture and treat cells with the inhibitors on coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γH2AX foci per nucleus. An increase in the number of foci in the combination treatment group compared to single-agent treatments indicates enhanced DNA damage.
-
Conclusion
The combination of NAMPT and PARP inhibitors represents a promising therapeutic strategy for a range of cancers, particularly those with inherent or acquired deficiencies in DNA damage repair pathways. The underlying mechanism of synthetic lethality, driven by NAD+ depletion and subsequent impairment of DNA repair, provides a strong rationale for this approach. While preclinical data for the specific compound this compound is not yet available, the extensive evidence for other NAMPT inhibitors like FK866 and KPT-9274 in combination with PARP inhibitors highlights the potential of this drug class. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound's synthetic lethal interactions with PARP inhibitors. Future studies are warranted to determine the specific efficacy and optimal combination strategies for this compound in various cancer contexts.
Replicating Published Findings on the Anti-Cancer Activity of Novel NAMPT Inhibitors: A Comparative Guide
This guide provides a framework for researchers seeking to replicate and compare the anti-cancer activity of novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, with a primary focus on STF-118804 and its comparison with the well-established inhibitor FK866 and other emerging alternatives.
Introduction to NAMPT Inhibition in Cancer Therapy
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells, with their high metabolic rate and reliance on NAD+-dependent enzymes for processes like DNA repair and redox balance, are particularly vulnerable to the depletion of NAD+. Inhibition of NAMPT has emerged as a promising anti-cancer strategy, leading to energy crisis, increased oxidative stress, and ultimately, apoptotic cell death in malignant cells. Several NAMPT inhibitors, including the first-generation compound FK866 (also known as APO866), have been investigated. More recently, novel inhibitors like STF-118804 have been identified through high-throughput screening and have shown potent and specific anti-leukemic activity.
This guide will detail the methodologies to assess and compare the efficacy of these compounds and provide a summary of reported findings to aid in the design of replication studies.
Comparative Anti-Cancer Activity of NAMPT Inhibitors
The efficacy of NAMPT inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This allows for a direct comparison of their potency and spectrum of activity.
Table 1: Comparative in vitro Anti-Cancer Activity of NAMPT Inhibitors (IC50, nM)
| Cell Line | Cancer Type | STF-118804 | FK866 | GMX-1778 |
| NALM-6 | Acute Lymphoblastic Leukemia | 2.5 | - | - |
| MV4;11 | Acute Myeloid Leukemia | 1.9 | - | - |
| RS4;11 | Acute Lymphoblastic Leukemia | 2.1 | - | - |
| Kelly | Neuroblastoma | - | - | 0.9 |
| NH-6 | Neuroblastoma | - | - | 30 |
| NCI-H82 | Small Cell Lung Cancer | - | - | 30 |
| SW480 | Colorectal Cancer | - | 14.3 | - |
| LoVo | Colorectal Cancer | - | 32.7 | - |
| NCI-H209 | Small Cell Lung Cancer | - | 0.38 - 7.2 | - |
| NCI-H69 | Small Cell Lung Cancer | - | 0.38 - 7.2 | - |
| NCI-H446 | Small Cell Lung Cancer | - | 0.38 - 7.2 | - |
| DMS79 | Small Cell Lung Cancer | - | 0.38 - 7.2 | - |
| H69AR | Small Cell Lung Cancer (Resistant) | - | 0.38 - 7.2 | - |
| A549 | Non-Small Cell Lung Cancer | - | 100 | - |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.
Table 2: In vitro Anti-Cancer Activity of Novel NAMPT Inhibitors (IC50, nM)
| Cell Line | Cancer Type | JJ08 | FEI191 | FEI199 | FK866 |
| ML2 | Acute Myeloid Leukemia | < 0.3 | < 0.3 | < 0.3 | < 0.3 |
| Jurkat | Acute T-cell Leukemia | < 0.3 | < 0.3 | < 0.3 | < 0.3 |
| Namalwa | Burkitt's Lymphoma | < 0.3 | < 0.3 | < 0.3 | < 0.3 |
| RPMI-8226 | Multiple Myeloma | < 0.3 | < 0.3 | < 0.3 | < 0.3 |
Data from a single study, allowing for direct comparison.
Experimental Protocols for Replicating Key Findings
To replicate the published findings on the anti-cancer activity of NAMPT inhibitors, the following experimental protocols are essential.
This assay determines the cytotoxic effect of the inhibitors on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the NAMPT inhibitor (e.g., STF-118804, FK866) for 48-96 hours. Include a vehicle control (e.g., DMSO).
-
MTT/WST-1 Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. For WST-1, measure the absorbance at 450 nm.
-
Data Analysis: Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, using appropriate software (e.g., GraphPad Prism).
This assay confirms that the inhibitor's cytotoxic effect is mediated through the depletion of intracellular NAD+.
-
Cell Lysis and Extraction:
-
Culture and treat cells with the NAMPT inhibitor for various time points (e.g., 0, 8, 16, 24 hours).
-
Wash cells with cold PBS and lyse them with a perchloric acid (HClO4) solution on ice.
-
Neutralize the extracts with a potassium carbonate solution.
-
Centrifuge to remove the precipitate and collect the supernatant containing NAD+.
-
-
HPLC Analysis:
-
Use a reverse-phase HPLC system with a C18 column.
-
The mobile phase can consist of a phosphate buffer with a methanol gradient.
-
Detect NAD+ by monitoring the absorbance at 261 nm.
-
Quantify the NAD+ concentration by comparing the peak area to a standard curve of known NAD+ concentrations.
-
Normalize the NAD+ levels to the total protein concentration of the cell lysate.
-
This assay investigates the downstream signaling events leading to cell death, such as the activation of caspases.
-
Protein Extraction: Treat cells with the NAMPT inhibitor for time points indicative of apoptosis induction (e.g., 24, 48, 72 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against key apoptotic proteins, such as cleaved caspase-3 and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream consequences of its inhibition.
Safety Operating Guide
Navigating the Safe Disposal of Nampt-IN-3: A Procedural Guide
This guide outlines the essential operational procedures for the proper disposal of Nampt-IN-3, ensuring the protection of laboratory personnel and the environment. The following protocols are based on standard laboratory safety guidelines and should be implemented in conjunction with your institution's specific waste management policies.
Immediate Safety and Handling Protocols
Prior to disposal, adherence to proper handling procedures is paramount. Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially when in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound, as with most chemical reagents, involves a multi-step process to ensure that the waste is correctly segregated, labeled, and transferred for final disposal by qualified personnel.
-
Waste Segregation: All materials that have come into contact with this compound must be treated as chemical waste. This includes unused or expired compound, contaminated labware (e.g., pipette tips, vials, and gloves), and any solutions containing the inhibitor. Solid and liquid waste should be segregated into separate, clearly marked containers.
-
Container Selection: Utilize only approved, chemical-resistant waste containers provided by your institution's Environmental Health and Safety (EHS) department. Ensure containers are in good condition and have secure, leak-proof lids.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic"). The accumulation start date must also be clearly visible.
-
Storage of Waste: Pending collection, hazardous waste containers should be stored in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment is highly recommended to mitigate any potential spills.
-
Scheduling Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for an extended period.
Key Information Summary
While specific quantitative data for this compound is not publicly available, the following table summarizes the type of information typically found in a Safety Data Sheet for a research compound of this nature.
| Parameter | Expected Information |
| GHS Hazard Classification | Would likely include classifications for acute toxicity, skin irritation, eye irritation, and specific target organ toxicity. |
| Pictograms | Would correspond to the GHS hazard classifications (e.g., skull and crossbones, exclamation mark). |
| Signal Word | "Warning" or "Danger," depending on the severity of the hazards. |
| Personal Protective Equipment | Specifies required PPE, such as safety glasses, gloves, and lab coat. |
| First Aid Measures | Detailed instructions for exposure via inhalation, skin contact, eye contact, and ingestion. |
| Fire-Fighting Measures | Suitable extinguishing media and specific hazards arising from the chemical. |
| Accidental Release Measures | Procedures for containment and cleanup of spills. |
Experimental Protocols and Methodologies
The development of proper disposal procedures is informed by the physicochemical properties and toxicological data of a compound. For a novel inhibitor like this compound, this data would be generated during preclinical development through a series of standardized assays, including but not limited to:
-
Acute Toxicity Studies: To determine the potential for immediate harm.
-
Dermal and Ocular Irritation Assays: To assess localized effects on skin and eyes.
-
Environmental Fate and Ecotoxicity Studies: To understand the compound's persistence and potential impact on the environment.
The results of these experiments would directly inform the specific handling and disposal recommendations provided in the official Safety Data Sheet.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow for the safe management of this compound waste.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
